molecular formula C27H34N2O6 B575911 Fmoc-hLys(Boc)-OH

Fmoc-hLys(Boc)-OH

Número de catálogo: B575911
Peso molecular: 482.6 g/mol
Clave InChI: CLFMIWUWBOOJLY-QHCPKHFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-hLys(Boc)-OH is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFMIWUWBOOJLY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure and Application of Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of peptide chemistry and drug development, a comprehensive understanding of the building blocks used in solid-phase peptide synthesis (SPPS) is paramount. This guide provides an in-depth look at Nα-Fmoc-Nζ-Boc-L-homolysine (Fmoc-hLys(Boc)-OH), a derivative of the non-proteinogenic amino acid homolysine.

Core Structure of this compound

This compound is a synthetically modified amino acid designed for use in Fmoc-based solid-phase peptide synthesis. Its structure is composed of three primary components:

  • L-Homolysine Backbone : Homolysine is a homolog of the essential amino acid lysine, featuring an additional methylene (B1212753) group in its side chain. This results in a seven-carbon chain (heptanoic acid) with amino groups at the α and ζ positions. The extended side chain can be utilized to introduce unique structural features or functionalities into a peptide.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group : This bulky protecting group is attached to the α-amino group of the homolysine backbone. The Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the protection of the α-amino group during the coupling of the carboxyl group to the growing peptide chain.

  • Boc (tert-butoxycarbonyl) Group : The ζ-amino group on the side chain is protected by a Boc group. In contrast to the Fmoc group, the Boc group is acid-labile and is stable to the basic conditions used for Fmoc removal. It is typically removed during the final cleavage of the peptide from the solid support using strong acids, such as trifluoroacetic acid (TFA).[1] This ensures that the side chain's amino group does not participate in unwanted side reactions during peptide synthesis.

The strategic use of these two orthogonal protecting groups is fundamental to the success of Fmoc-based SPPS, allowing for the stepwise and controlled assembly of a peptide sequence.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.57 g/mol
Appearance White to off-white solid
Purity (HPLC) Typically ≥98%
Solubility Soluble in DMF, DMSO, and other polar organic solvents.[1]
Storage Temperature 2-8°C

Visualization of the Chemical Structure

The chemical structure of this compound is depicted in the following diagram:

Fmoc_hLys_Boc_OH cluster_hLys L-Homolysine Backbone cluster_Fmoc Fmoc Group cluster_Boc Boc Group C_alpha N_alpha C_alpha->N_alpha H C_carboxyl C_alpha->C_carboxyl C_beta C_alpha->C_beta O_carboxyl C_carboxyl->O_carboxyl OH_carboxyl C_carboxyl->OH_carboxyl C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_epsilon C_delta->C_epsilon N_zeta C_epsilon->N_zeta Fmoc Fmoc Fmoc->N_alpha (protects α-amino) Boc Boc Boc->N_zeta (protects ζ-amino)

Caption: Chemical structure of this compound.

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

4.1. Materials and Reagents

  • This compound

  • Solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), ACS grade.

  • Piperidine, synthesis grade.

  • Coupling reagent (e.g., HBTU, HATU, DIC).

  • Base (e.g., DIPEA, NMM).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Cold diethyl ether.

4.2. Synthesis Cycle

This cycle is performed for each amino acid to be added to the peptide chain.

  • Resin Swelling : The peptide-resin is swollen in DMF for 30-60 minutes.

  • Fmoc Deprotection :

    • The resin is treated with a 20% solution of piperidine in DMF for 5 minutes to initiate the deprotection.

    • The solution is drained, and the resin is treated with a fresh 20% piperidine in DMF solution for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

    • The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and dibenzofulvene byproducts.

  • Amino Acid Coupling :

    • In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 2-5 minutes.

    • The activated amino acid solution is added to the deprotected peptide-resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

    • The resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

4.3. Final Cleavage and Deprotection

  • Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed as described in step 2.

  • The peptide-resin is washed with DCM and dried under a stream of nitrogen.

  • The dried resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the homolysine side chain, along with other acid-labile side-chain protecting groups.[2]

  • The resin is filtered, and the filtrate containing the crude peptide is collected.

  • The crude peptide is precipitated by adding the filtrate to cold diethyl ether, followed by centrifugation to pellet the peptide.

  • The peptide pellet is washed with cold diethyl ether and dried under vacuum.

4.4. Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity.

Logical Workflow for SPPS using this compound

The following diagram illustrates the logical workflow of a single coupling cycle in solid-phase peptide synthesis.

SPPS_Workflow start Start with Peptide-Resin (Fmoc-AA...-Resin) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Add activated aa to resin) wash1->coupling activation Activate this compound (Coupling Reagent + Base in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle

Caption: SPPS cycle for incorporating this compound.

References

An In-depth Technical Guide to Fmoc-hLys(Boc)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and potential applications of N-α-Fmoc-N-ε-Boc-L-homolysine (Fmoc-hLys(Boc)-OH). This reagent is a crucial building block for the incorporation of homo-lysine into synthetic peptides, offering unique structural and functional characteristics relevant to drug discovery and proteomics research.

Core Chemical Properties

This compound is a derivative of L-lysine with an additional methylene (B1212753) group in its side chain, classifying it as a "homo" amino acid. This extension of the side chain can influence the conformational properties and biological activity of peptides into which it is incorporated. The α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS).

Quantitative Data Summary
PropertyValueReference(s)
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(tert-butoxycarbonylamino)heptanoic acid
Synonyms N-α-Fmoc-N-ω-t.-Boc-L-homolysine, Fmoc-L-a-Homo-Lys(Boc)-OH
CAS Number 194718-17-7
Molecular Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.57 g/mol
Appearance White to off-white powder
Purity Typically ≥95% (HPLC)
Solubility Soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Storage Temperature 2-8°C

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.

Coupling of this compound
  • Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF. Add a base, such as diisopropylethylamine (DIPEA; 6-10 equivalents), to the solution to activate the carboxylic acid.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • Final Fmoc Removal: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail for removing the Boc group and cleaving the peptide from the resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.

  • Cleavage Reaction: Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Conceptual Diagrams

Generalized SPPS Workflow for this compound Incorporation

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_cleavage Cleavage & Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + Coupling Reagents Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Monitor Completion) Wash2->Kaiser Kaiser->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Kaiser->Cleavage Final Residue Coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide Purified Peptide with Homo-Lysine Purification->FinalPeptide

Caption: Generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Conceptual Impact of Homo-Lysine Incorporation on Peptide Function

HomoLysine_Impact cluster_peptide Peptide Modification cluster_properties Altered Physicochemical Properties cluster_applications Potential Functional Consequences & Applications NativePeptide Native Peptide (with Lysine) HlysPeptide Modified Peptide (with Homo-Lysine) NativePeptide->HlysPeptide Substitution Conformation Altered Side-Chain Conformational Flexibility HlysPeptide->Conformation Charge Shifted pKa of ε-Amino Group HlysPeptide->Charge Hydrophobicity Increased Local Hydrophobicity HlysPeptide->Hydrophobicity Binding Modified Binding Affinity/ Selectivity to Target Protein Conformation->Binding Charge->Binding Stability Enhanced Proteolytic Stability Hydrophobicity->Stability Structure Probing Structure-Activity Relationships (SAR) Binding->Structure Stability->Structure

Caption: Conceptual diagram illustrating the potential impacts of substituting lysine (B10760008) with homo-lysine in a peptide.

Biological and Research Applications

The introduction of a homo-lysine residue in place of a lysine can serve as a valuable tool in peptide and protein research for several reasons:

  • Probing Protein-Protein Interactions: The extended side chain of homo-lysine can alter the binding affinity and specificity of a peptide for its target protein. This allows for detailed structure-activity relationship (SAR) studies to understand the critical determinants of molecular recognition.

  • Enhanced Proteolytic Stability: The non-natural structure of homo-lysine can confer increased resistance to enzymatic degradation by proteases, which can be advantageous for the development of peptide-based therapeutics with longer in vivo half-lives.

  • Modulation of Peptide Conformation: The additional methylene group in the side chain can influence the local secondary structure of the peptide, potentially leading to more stable helical or sheet conformations.

  • Development of Novel Therapeutics: Peptides containing homo-lysine are being explored for their potential as novel therapeutic agents, including enzyme inhibitors and modulators of signal transduction pathways.

An In-depth Technical Guide to Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-homolysine (Fmoc-hLys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed information on its physicochemical properties, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the epsilon-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. These orthogonal protecting groups are fundamental to its utility in the stepwise assembly of peptide chains.

Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular Formula C₂₆H₃₂N₂O₆[1][2][3][4][5]
Molecular Weight 468.54 g/mol [1][2][3][4][5]
CAS Number 71989-26-9[1][2][6][7]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain attached to a solid support (e.g., Rink amide resin).

Protocol: Coupling of this compound in SPPS

  • Resin Preparation:

    • Start with a suitable solid support resin (e.g., Rink amide resin) pre-loaded with the subsequent amino acid or with the free amine available for coupling the first amino acid.

    • Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

    • Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in DMF.

    • Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like diisopropylethylamine (DIPEA).

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • After the coupling reaction is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

    • A final wash with dichloromethane (B109758) (DCM) can be performed to prepare the resin for the next cycle or for storage.

  • Monitoring:

    • The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a successful coupling.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine Resin with Free Amine Washing1->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling Activation This compound Activation (HBTU/DIPEA in DMF) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Start Next Amino Acid

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

References

Navigating Peptide Synthesis: A Technical Guide to Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise selection of building blocks is paramount to achieving desired outcomes. This technical guide delves into the specifics of N-α-Fmoc-N-ε-Boc-L-homolysine (Fmoc-hLys(Boc)-OH), a crucial derivative of the non-proteinogenic amino acid homolysine. While sharing structural similarities with its proteinogenic counterpart, Fmoc-L-Lys(Boc)-OH, the inclusion of a homolysine residue can impart unique conformational and biological properties to a peptide. This guide provides a comprehensive overview of the technical data, experimental considerations, and comparative context necessary for the effective utilization of this compound in advanced peptide research and drug development.

Core Technical Data: A Comparative Overview

The fundamental physicochemical properties of this compound are distinct from its lysine (B10760008) equivalent, primarily due to the additional methylene (B1212753) group in the side chain. This seemingly minor structural change can influence solubility, reactivity, and the overall characteristics of the resulting peptide.

PropertyThis compoundFmoc-L-Lys(Boc)-OH
CAS Number 194718-17-7, 203854-47-1[1][2]71989-26-9[3][4][5][6][7]
Molecular Formula C₂₇H₃₄N₂O₆[1]C₂₆H₃₂N₂O₆[3][4]
Molecular Weight 482.6 g/mol [1]468.54 g/mol [3]
Synonyms Fmoc-HomoLys(Boc)-OH, N-α-Fmoc-N-ω-t.-Boc-L-homolysine[1]N-α-Fmoc-N-ε-t-Boc-L-lysine[3][4]

The Role of Protecting Groups in Peptide Synthesis

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS). In this compound, two key protecting groups, Fmoc and Boc, are employed to direct the chemistry of peptide bond formation with high fidelity.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amino group of homolysine. Its removal is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[8]

  • The Boc (tert-butoxycarbonyl) Group: This acid-labile group safeguards the ε-amino group of the homolysine side chain. Its stability to the basic conditions used for Fmoc deprotection is crucial, preventing unwanted side reactions. The Boc group is typically removed during the final cleavage of the peptide from the solid support, using a strong acid cocktail, often containing trifluoroacetic acid (TFA).[8]

The interplay between these two protecting groups allows for a controlled and stepwise assembly of the peptide sequence.

Protecting_Group_Strategy Fmoc_hLys_Boc This compound Peptide_Chain Growing Peptide (on solid support) Fmoc_hLys_Boc->Peptide_Chain Incorporation Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide_Chain->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA) Peptide_Chain->Final_Cleavage Completed Sequence Fmoc_Deprotection->Peptide_Chain Next Coupling Cycle Amino_Acid_Coupling Amino Acid Coupling Final_Peptide Final Peptide with Deprotected hLys Final_Cleavage->Final_Peptide

Fmoc-SPPS workflow for incorporating hLys(Boc).

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

While specific protocols may vary based on the peptide sequence and scale, the following provides a generalized methodology for the incorporation of this compound into a peptide chain using manual or automated SPPS.

Materials:

  • This compound

  • Pre-loaded resin (e.g., Rink Amide, Wang)

  • Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Dichloromethane (DCM)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT))

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, this compound (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent and a base.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.

    • The resin is washed with DMF.

  • Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc and other side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Cycle Start Start with Resin-bound Peptide Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling 4. Couple Activated AA to Resin Wash_1->Coupling Activation 3. Activate Fmoc-AA (Coupling Reagent/Base) Activation->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Ninhydrin Ninhydrin Test Wash_2->Ninhydrin Ninhydrin->Coupling Incomplete Repeat Next Amino Acid? Ninhydrin->Repeat Complete Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Detailed workflow of a single SPPS coupling cycle.

Applications and Considerations in Drug Development

The incorporation of homolysine into peptide-based therapeutics can offer several advantages:

  • Modified Biological Activity: The extended side chain of homolysine can alter the binding affinity and selectivity of a peptide for its target receptor or enzyme.

  • Enhanced Stability: The non-proteinogenic nature of homolysine can confer increased resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide drug.

  • Conformational Constraints: The introduction of homolysine can influence the secondary structure of the peptide, potentially leading to more favorable therapeutic conformations.

However, researchers should also consider potential challenges. The altered pKa of the homolysine side-chain amino group compared to lysine may impact the overall charge and solubility of the peptide. Furthermore, the specific synthetic and purification conditions may need to be optimized for peptides containing homolysine.

Conclusion

This compound is a valuable, albeit less common, building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. A thorough understanding of its chemical characteristics, the principles of orthogonal protection, and the nuances of its incorporation into SPPS protocols is essential for its successful application. By leveraging the comparative knowledge from the more extensively studied Fmoc-L-Lys(Boc)-OH, researchers can effectively integrate this unique amino acid derivative into their drug discovery and development pipelines, paving the way for the next generation of peptide-based therapeutics.

References

Synthesis of Fmoc-hLys(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Nα-(9-fluorenylmethoxycarbonyl)-Nω-(tert-butoxycarbonyl)-L-homolysine (Fmoc-hLys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide details the synthetic route, experimental protocols, and relevant quantitative data to assist researchers in the preparation of this valuable amino acid derivative.

Introduction

This compound is an orthogonally protected derivative of L-homolysine, an amino acid analog of lysine (B10760008) with an additional methylene (B1212753) group in its side chain. The use of the base-labile Fmoc group for the α-amino protection and the acid-labile Boc group for the side-chain (ω-amino) protection allows for the selective deprotection and subsequent modification of either terminus during peptide synthesis. This enables the construction of complex peptides, including branched and cyclic structures, and the site-specific incorporation of labels or other moieties.

Synthetic Route

The most common and efficient synthesis of this compound involves a two-step process starting from L-homolysine. The key is the selective protection of the two amino groups.

Step 1: Selective Nω-Boc Protection of L-homolysine

The first step is the regioselective protection of the ω-amino group of L-homolysine with a tert-butoxycarbonyl (Boc) group. A common strategy to achieve this selectivity is through the transient protection of the α-amino and carboxyl groups using a complexing agent, such as copper(II) salts or boron trifluoride. This directs the Boc-anhydride to react preferentially with the less hindered ω-amino group. Subsequent removal of the complexing agent yields Nω-Boc-L-homolysine (H-hLys(Boc)-OH).

Step 2: Nα-Fmoc Protection of H-hLys(Boc)-OH

The second step involves the protection of the remaining free α-amino group of H-hLys(Boc)-OH with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting H-hLys(Boc)-OH with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride, under basic conditions.

Synthesis_Route L-Homolysine L-Homolysine Intermediate_Complex Intermediate_Complex L-Homolysine->Intermediate_Complex 1. Complexing Agent H-hLys(Boc)-OH H-hLys(Boc)-OH Intermediate_Complex->H-hLys(Boc)-OH 2. Boc-Anhydride 3. Decomplexation This compound This compound H-hLys(Boc)-OH->this compound 4. Fmoc-OSu

Figure 1: General synthesis route for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of orthogonally protected amino acids, adapted for L-homolysine.

Synthesis of Nω-Boc-L-homolysine (H-hLys(Boc)-OH)

Materials:

Procedure:

  • Copper Complex Formation: L-homolysine hydrochloride is dissolved in water, and a solution of copper(II) sulfate is added. The pH is adjusted to ~9 with sodium bicarbonate to facilitate the formation of the copper chelate, which protects the α-amino and carboxyl groups.

  • Boc Protection: The copper-homolysine complex solution is cooled in an ice bath, and a solution of (Boc)₂O in acetone is added dropwise while maintaining the pH at ~9 with sodium bicarbonate. The reaction is stirred overnight at room temperature.

  • Decomplexation: The copper is removed by adding a solution of EDTA and adjusting the pH to ~4.5 with HCl. The mixture is stirred until the blue color disappears.

  • Isolation and Purification: The solution is acidified to pH ~2 with HCl and washed with an organic solvent to remove impurities. The aqueous layer is then carefully neutralized with NaOH to precipitate the H-hLys(Boc)-OH. The product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of Nα-Fmoc-Nω-Boc-L-homolysine (this compound)

Materials:

  • Nω-Boc-L-homolysine (H-hLys(Boc)-OH)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Citric acid

Procedure:

  • Reaction Setup: H-hLys(Boc)-OH is dissolved in a mixture of acetone and water. Sodium bicarbonate is added to create a basic environment.

  • Fmoc Protection: A solution of Fmoc-OSu in acetone is added dropwise to the cooled solution of H-hLys(Boc)-OH. The reaction mixture is stirred overnight at room temperature.

  • Work-up: The acetone is removed under reduced pressure. The remaining aqueous solution is washed with an organic solvent to remove unreacted Fmoc-OSu and byproducts. The aqueous layer is then acidified to pH ~3 with a citric acid solution.

  • Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude product. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Experimental_Workflow cluster_0 Step 1: Nω-Boc Protection cluster_1 Step 2: Nα-Fmoc Protection A Dissolve L-hLys·HCl & CuSO₄ B Adjust pH to ~9 A->B C Add (Boc)₂O B->C D Decomplexation with EDTA C->D E Isolate H-hLys(Boc)-OH D->E F Dissolve H-hLys(Boc)-OH E->F Intermediate Product G Add NaHCO₃ F->G H Add Fmoc-OSu G->H I Acidify and Extract H->I J Purify this compound I->J

A Technical Guide to the Solubility of Fmoc-hLys(Boc)-OH in DMF and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-ε-Boc-L-homolysine (Fmoc-hLys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents, particularly N,N-Dimethylformamide (DMF), is paramount for the efficient and successful synthesis of peptides. This document consolidates available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the procedural workflow for such measurements.

Introduction to this compound and its Importance in Peptide Synthesis

This compound is a derivative of the non-proteinogenic amino acid homolysine, featuring an N-α-Fmoc protecting group for temporary protection during peptide chain elongation and an N-ε-Boc protecting group for the side-chain amine, which is typically removed during the final cleavage step. The solubility of this and other Fmoc-protected amino acids is a crucial factor in SPPS. Insufficient solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications, thereby reducing the overall yield and purity of the target peptide.

Solubility of this compound

While precise quantitative solubility data for this compound in a wide range of solvents is not extensively published, its solubility profile can be inferred from its structural properties and data available for analogous compounds. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are commonly used in peptide synthesis.

Qualitative Solubility:

This compound, like its close analog Fmoc-Lys(Boc)-OH, is known to be soluble in polar organic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] It is also reported to be soluble in other solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] Conversely, it has slight solubility in water.[3]

Quantitative Solubility Data:

The following table summarizes the available quantitative solubility data for this compound and its closely related analogs. Due to the structural similarity (homolysine has one additional methylene (B1212753) group in its side chain compared to lysine), the solubility of Fmoc-Lys(Boc)-OH serves as a strong estimate for this compound.

CompoundSolventSolubilityConcentration (Molar)Notes
This compound DMSO100 mg/mL~0.207 MRequires sonication.[4]
Fmoc-Lys(Boc)-OHDMSO≥100.8 mg/mL≥0.215 M
Fmoc-Lys(Boc)-OHDMSO90 mg/mL~0.192 MSonication is recommended.
Fmoc-D-Lys(Boc)-OHDMF"clearly soluble"0.5 M1 mmole in 2 mL.
Fmoc-Lys(Boc)-OHDMFSoluble at 1% (w/v)~0.021 MUsed for optical activity measurement.
Fmoc-Lys(Boc)-OHEthanol≥51 mg/mL≥0.109 M
Fmoc-Lys(Boc)-OHWater≥4.69 mg/mL≥0.010 M[5]

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in a given solvent. This method is based on standard laboratory procedures for solubility testing of organic compounds.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., DMF, analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed collection vials

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The exact amount is not critical, but it should be enough to ensure that undissolved solid remains after equilibration. b. Add a known volume of the solvent (e.g., 2.0 mL) to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached. Alternatively, use a vortex mixer at regular intervals.

  • Separation of Saturated Solution: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. c. Attach a 0.22 µm syringe filter to the syringe. d. Dispense a precise volume of the filtered saturated solution (e.g., 1.0 mL) into a pre-weighed collection vial. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination: a. Place the collection vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). b. Continue drying until a constant weight is achieved. c. Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the vial containing the dried solute on the analytical balance.

  • Calculation of Solubility: a. Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:

    c. To express the solubility in molarity (mol/L), use the following formula:

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and its relevance in the context of solid-phase peptide synthesis.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Measurement cluster_3 Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Stir/Vortex at constant temperature (e.g., 24h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter into pre-weighed vial F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate solubility (mg/mL or M) I->J G A This compound Stock Solution Preparation B Is solubility in DMF/NMP sufficient for desired concentration? A->B C Proceed with SPPS coupling step B->C Yes D Incomplete dissolution B->D No E Consider alternative solvent or solvent mixture (e.g., with DMSO) D->E F Poor coupling efficiency, generation of deletion sequences D->F E->A

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-hLys(Boc)-OH in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug development. The protocol outlines the standard Fmoc/tBu strategy, leveraging the orthogonal protection offered by the base-labile Fmoc group for the α-amine and the acid-labile Boc group for the side-chain of the homo-lysine residue.

Principle of the Fmoc/tBu Strategy

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2] The use of this compound is a key example of the widely adopted Fmoc/tBu orthogonal protection scheme.[1]

  • Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine of the amino acid. It is stable to acidic conditions but is readily removed by a secondary amine base, typically piperidine (B6355638), through β-elimination.[1][3]

  • Side-Chain Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the homo-lysine side-chain. The Boc group is stable under the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[4]

This orthogonality ensures that the side-chain remains protected during the entire chain assembly process and is only removed during the final cleavage and deprotection step.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the key steps in the SPPS protocol using this compound.

Table 1: Resin Preparation and First Amino Acid Loading

ParameterValueNotes
Resin TypeWang, Rink Amide, or 2-Chlorotrityl ChlorideChoice depends on desired C-terminus (acid or amide).[5]
Resin Swelling SolventN,N-Dimethylformamide (DMF) or Dichloromethane (DCM)---
Swelling Time30 - 60 minutes[5]
This compound1.5 - 4 equivalents (relative to resin loading)---
Coupling ReagentHBTU, HATU, or DIC/HOBt---
Base (for coupling)N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine2-4 equivalents
Loading Time2 hours to overnight---

Table 2: Standard SPPS Cycle (Deprotection and Coupling)

StepReagent/SolventConcentrationVolumeTimeNo. of Repetitions
DMF WashDMF---10 mL/g resin1 min3-5
Fmoc Deprotection Piperidine in DMF 20% (v/v) 10 mL/g resin 5-10 min 2
DMF WashDMF---10 mL/g resin1 min3-5
DCM WashDCM---10 mL/g resin1 min3
Coupling
Fmoc-Amino Acid---3-5 eq.---------
Coupling Reagent (e.g., HBTU)---3-5 eq.---------
Base (e.g., DIPEA)---6-10 eq.---------
Reaction Time---------1-2 hours1
DMF WashDMF---10 mL/g resin1 min3

Table 3: Final Cleavage and Deprotection

ParameterReagent Cocktail (Reagent R)Composition
Cleavage Reagent Trifluoroacetic Acid (TFA)95%
Scavengers Water2.5%
Triisopropylsilane (TIS)2.5%
Reaction Time 2 - 4 hours[6]
Precipitation Solvent Cold Diethyl Ether---

Note: The exact equivalents, times, and reagents can be optimized based on the specific peptide sequence and scale.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Wang resin for a C-terminal acid) in a reaction vessel.

  • Add DMF (approx. 10-15 mL per gram of resin) to swell the resin.

  • Agitate the resin suspension gently for 30-60 minutes at room temperature.[5]

  • Drain the solvent.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swelled resin.[5]

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[1][5]

Amino Acid Coupling
  • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 times).

Peptide Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each amino acid in the desired sequence.

Final Cleavage and Side-Chain Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Prepare the cleavage cocktail. For most peptides, "Reagent R" (TFA/TIS/H₂O, 95:2.5:2.5) is suitable.[6]

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-3 hours.[6] The trityl-based side chain protecting groups will often cause the solution to turn a deep yellow or orange color.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (typically 10 times the volume of the TFA).

  • A white precipitate of the crude peptide should form.

  • Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Orthogonal Protection Scheme

The following diagram illustrates the orthogonal nature of the Fmoc and Boc protecting groups used in the synthesis with this compound. The Fmoc group is removed under basic conditions at each cycle, while the Boc group remains intact until the final acidic cleavage step.

G cluster_SPPS_Cycle SPPS Cycle (Repeated) AA_Fmoc_Boc Fmoc-hLys(Boc)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) AA_Fmoc_Boc->Deprotection Base Amine_Boc H₂N-hLys(Boc)-Resin Deprotection->Amine_Boc Coupling Couple next Fmoc-AA (HBTU/DIPEA) Amine_Boc->Coupling Elongated Fmoc-AA-hLys(Boc)-Resin Coupling->Elongated Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA/Scavengers) Elongated->Final_Cleavage Acid Free_Peptide H₂N-Peptide(hLys)-OH Final_Cleavage->Free_Peptide workflow cluster_cycle Peptide Elongation Cycle start Start resin_prep Resin Swelling (DMF or DCM) start->resin_prep fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test? wash2->kaiser_test kaiser_test->fmoc_deprotection Next Residue final_wash Final Wash & Dry kaiser_test->final_wash Final Residue cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End purification->end

References

Standard Coupling Conditions for Fmoc-hLys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-hLys(Boc)-OH (Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-homolysine) is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of a lysine (B10760008) homologue with a protected side-chain amine. The Fmoc group on the α-amine is base-labile, typically removed by piperidine (B6355638), while the Boc group protecting the ε-amine is acid-labile, stable to the basic conditions of Fmoc deprotection and removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA)[1][2]. The bulky Boc group can sometimes introduce steric hindrance, making the choice of appropriate coupling conditions critical for achieving high coupling efficiency and minimizing side reactions such as racemization[1]. This document provides detailed protocols for the standard coupling of this compound using common activation methods.

Data Presentation: Quantitative Coupling Conditions

The following tables summarize typical quantitative parameters for the most common coupling methods for this compound in Fmoc-based SPPS. The equivalents are relative to the loading capacity of the solid support resin.

Table 1: Carbodiimide-Mediated Coupling

Reagent/ParameterDIC/HOBt Method
This compound (eq)3.0 - 5.0
DIC (eq)3.0 - 5.0
HOBt (or Oxyma) (eq)3.0 - 5.0
SolventDMF or DCM/DMF
Pre-activation Time15 - 20 min
Coupling Time1 - 4 h
TemperatureRoom Temperature

Table 2: Aminium/Uronium Salt-Mediated Coupling

Reagent/ParameterHBTU/DIPEA MethodHATU/DIPEA Method
This compound (eq)2.0 - 5.02.0 - 5.0
HBTU (eq)1.9 - 4.9-
HATU (eq)-1.9 - 4.9
DIPEA (eq)4.0 - 10.04.0 - 10.0
SolventDMFDMF
Pre-activation Time2 - 5 min2 - 5 min
Coupling Time30 - 120 min20 - 90 min
TemperatureRoom TemperatureRoom Temperature

Table 3: Phosphonium Salt-Mediated Coupling

Reagent/ParameterPyBOP/DIPEA Method
This compound (eq)2.0 - 3.0
PyBOP (eq)2.0 - 3.0
DIPEA (eq)4.0 - 6.0
HOBt (optional, eq)2.0 - 3.0
SolventDMF
Pre-activation Time2 - 5 min
Coupling Time30 - 120 min
TemperatureRoom Temperature

Experimental Protocols

These protocols assume a standard manual solid-phase peptide synthesis workflow. Adjust volumes and quantities based on the scale of the synthesis and the loading capacity of the resin.

Protocol 1: Fmoc Deprotection (Pre-Coupling Step)
  • Wash the resin-bound peptide (with the N-terminal Fmoc group) with DMF (3 x 10 mL/g resin).

  • Add a 20% solution of piperidine in DMF (10 mL/g resin) to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% solution of piperidine in DMF (10 mL/g resin).

  • Agitate the mixture for 10-15 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling using HBTU/DIPEA
  • In a separate vessel, dissolve this compound (3 eq) and HBTU (2.9 eq) in DMF (5 mL/g resin).

  • Add DIPEA (6 eq) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin from Protocol 1.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and DMF (3 x 10 mL/g resin).

  • Perform a Kaiser test to monitor the completion of the reaction. If the test is positive (indicating free amines), proceed to Protocol 4 (Double Coupling).

Protocol 3: Coupling using DIC/HOBt
  • In a separate vessel, dissolve this compound (3 eq) and HOBt (3 eq) in DMF (5 mL/g resin).

  • Add DIC (3 eq) to the solution.

  • Agitate the mixture for 15-20 minutes at room temperature for pre-activation.

  • Add the activated amino acid solution to the deprotected resin from Protocol 1.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and DMF (3 x 10 mL/g resin).

  • Perform a Kaiser test. If the test is positive, proceed to Protocol 4.

Protocol 4: Double Coupling and Capping (Troubleshooting)
  • If the Kaiser test after the initial coupling is positive, repeat the coupling protocol (e.g., Protocol 2 or 3) with fresh reagents.

  • After the second coupling, wash the resin as described in the respective protocol.

  • Perform another Kaiser test.

  • If the Kaiser test is still positive, it indicates a difficult coupling. To prevent the formation of deletion sequences, the unreacted amines should be capped.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF and DCM.

Protocol 5: Kaiser Test (Monitoring Coupling Completion)
  • Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Wash the beads with ethanol (B145695) (2 x 1 mL).

  • Add 2-3 drops of Reagent A (5% ninhydrin (B49086) in ethanol).

  • Add 2-3 drops of Reagent B (80% phenol (B47542) in ethanol).

  • Add 2-3 drops of Reagent C (2% 0.001 M KCN in pyridine).

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

Mandatory Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound Activated_Ester Activated Ester (e.g., O-acylisourea or HOBt-ester) This compound->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC/HOBt) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Resin-Bound Peptide (Fmoc-hLys(Boc) added) Activated_Ester->Coupled_Peptide Coupling Resin_Peptide Resin-Bound Peptide (with free N-terminal amine) Resin_Peptide->Coupled_Peptide Nucleophilic Attack G start Start: Resin-bound peptide (N-term Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 kaiser_pre Kaiser Test (Confirm free amine) wash1->kaiser_pre activation Pre-activate This compound + Coupling Reagent + Base kaiser_pre->activation coupling Couple to Resin activation->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_post Kaiser Test (Check completion) wash2->kaiser_post decision Coupling Complete? kaiser_post->decision double_coupling Double Couple (Repeat activation & coupling) decision->double_coupling No next_cycle Proceed to next cycle decision->next_cycle Yes double_coupling->wash2 capping Cap with Acetic Anhydride double_coupling->capping If still incomplete capping->next_cycle

References

Application Notes and Protocols: Incorporation of Fmoc-hLys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-hLys(Boc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of lysine (B10760008) residues with a protected side chain. The strategic use of orthogonal Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups allows for the selective deprotection of the α-amino group for peptide chain elongation while the ε-amino group of the lysine side chain remains protected. This document provides detailed protocols and application notes for the efficient incorporation of this compound into a peptide sequence using Fmoc-based SPPS.

Introduction

Lysine is a frequently incorporated amino acid in synthetic peptides due to its positively charged side chain, which plays a significant role in protein structure and function, including protein-protein interactions and post-translational modifications.[1] this compound is the standard derivative for introducing lysine in Fmoc SPPS.[2] The Fmoc group protects the α-amino group and is labile to basic conditions (e.g., piperidine), while the Boc group protects the ε-amino side chain and is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1] This orthogonality is fundamental to the successful synthesis of peptides containing lysine.

Key Chemical Structures and Deprotection Strategy

The successful incorporation of this compound relies on the differential stability of the Fmoc and Boc protecting groups.

cluster_spps Standard SPPS Cycle cluster_final Final Steps cluster_orthogonal Orthogonal Deprotection (Alternative) Fmoc_Lys_Boc This compound N_deprotected H₂N-hLys(Boc)-OH (on resin) Fmoc_Lys_Boc->N_deprotected Piperidine (B6355638)/DMF Side_chain_deprotected Fmoc-hLys(NH₂)-OH Fmoc_Lys_Boc->Side_chain_deprotected Mild Acid (e.g., for Lys(Mtt)) Fully_deprotected H₂N-hLys(NH₂)-OH N_deprotected->Fully_deprotected TFA Cocktail Peptide_elongation Peptide Elongation N_deprotected->Peptide_elongation Coupling next Fmoc-AA-OH Side_chain_modification On-resin Side-chain Modification Side_chain_deprotected->Side_chain_modification Final_cleavage Final Cleavage & Side-chain Deprotection Peptide_elongation->Final_cleavage Final_cleavage->Fully_deprotected

Caption: Orthogonal deprotection strategy for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the incorporation of this compound in Fmoc SPPS.

ParameterValueReagentsTypical SolventsNotes
Fmoc-Amino Acid Excess 3 - 5 equivalentsThis compoundDMF, NMPExcess ensures complete coupling.
Coupling Reagent Excess 3 - 5 equivalentsHATU, HBTU, TBTU, DICDMF, NMPStoichiometry should be relative to the free amino groups on the resin.
Coupling Activator Base Excess 6 - 10 equivalentsDIPEA, NMMDMF, NMPTypically double the equivalents of the amino acid.
Coupling Time 30 min - 4 hours-DMF, NMPCan be monitored by a ninhydrin (B49086) test. Microwave assistance can reduce time.[1]
Fmoc Deprotection Reagent 20% (v/v) PiperidinePiperidineDMFA 2-10 minute treatment is common.[3]
Final Cleavage Reagent 95% TFATFA, TIS, H₂O-Cleaves the peptide from the resin and removes the Boc group.
Final Cleavage Time 1.5 - 4 hours--Dependent on the peptide sequence and other side-chain protecting groups.[4]

Experimental Protocols

Resin Preparation and Swelling
  • Choose a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[3]

  • Place the resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.[3]

  • After swelling, drain the DMF.

Fmoc Deprotection of the N-terminus
  • Add a solution of 20% piperidine in DMF to the swollen resin.[3]

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Perform a ninhydrin (Kaiser) test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc deprotection.

Coupling of this compound

This protocol describes a standard coupling procedure using HATU as the coupling reagent.

  • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.

  • Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to the amino acid/HATU solution.

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30 minutes to 4 hours at room temperature. The reaction progress can be monitored using a ninhydrin test. A negative test (clear or yellowish beads) indicates complete coupling.

  • After complete coupling, drain the reaction solution and wash the resin extensively with DMF, followed by Dichloromethane (DCM), and then DMF again.

Final Cleavage and Boc Group Deprotection

This step cleaves the synthesized peptide from the solid support and removes the Boc protecting group from the lysine side chain, along with other acid-labile side-chain protecting groups.

  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[5] TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the dried peptide-resin in a fume hood.

  • Allow the reaction to proceed for 1.5 to 4 hours at room temperature with occasional swirling.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Experimental Workflow Diagram

start Start with N-terminally Fmoc-protected peptide-resin swell Resin Swelling in DMF start->swell fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Couple this compound (e.g., with HATU/DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->fmoc_deprotection Yes final_cleavage Final Cleavage and Boc Deprotection (TFA Cocktail) repeat->final_cleavage No (Final AA) precipitation Precipitation in Cold Ether final_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: SPPS workflow for incorporating this compound.

Conclusion

The incorporation of this compound is a routine yet critical step in the synthesis of lysine-containing peptides. The robustness of the Fmoc and Boc protecting groups in their respective chemical environments ensures high-yield synthesis of the target peptide. Careful execution of the coupling and deprotection steps, along with appropriate washing procedures, is essential for obtaining a high-purity final product. The protocols provided herein offer a comprehensive guide for researchers in the successful application of this versatile amino acid derivative in peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection of Lysine-Containing Peptides with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions. This application note provides a detailed overview and robust protocols for the deprotection of the Fmoc group from lysine-containing peptides using piperidine (B6355638), a widely utilized secondary amine for this purpose.

It is presumed that the inquiry regarding "hLys-containing peptides" pertains to peptides containing the standard amino acid Lysine (B10760008) (Lys), as "hLys" is not a conventional abbreviation in peptide chemistry. The protocols and data presented herein are based on the use of Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH), the most common derivative for incorporating lysine into peptides using Fmoc-SPPS.[1] The Nε-Boc group on the lysine side chain is stable to the piperidine treatment used for Nα-Fmoc removal and is typically removed during the final cleavage of the peptide from the solid support with strong acid.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the acidic proton on the C9 of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine.[2] This is followed by elimination to release the free N-terminal amine of the peptide and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that is subsequently scavenged by excess piperidine to form a stable adduct, preventing side reactions.[2][3]

Application Notes

Reagent Considerations
  • Piperidine Quality: Use high-purity, amine-free N,N-dimethylformamide (DMF) for preparing the piperidine solution to avoid side reactions.[4] It is crucial to use a good quality piperidine solution, as degraded or impure reagents can lead to incomplete deprotection.[5]

  • Alternative Bases: While 20% piperidine in DMF is the standard, other bases such as 4-methylpiperidine (B120128) or piperazine (B1678402) can be used.[2] These alternatives may offer advantages in terms of reduced toxicity or availability.[2] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for Fmoc removal, but it may be more prone to inducing side reactions.[6]

Potential Side Reactions and Mitigation Strategies
  • Aspartimide Formation: A significant side reaction during Fmoc-SPPS is the formation of a cyclic imide (aspartimide) at Asp residues, which can lead to a mixture of α- and β-peptides.[7] This is particularly prevalent with extended exposure to basic conditions. To minimize this, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution has been shown to be beneficial.[7][8] Using piperazine has also been reported to cause less aspartimide formation compared to piperidine.[8]

  • Premature Fmoc Removal: If the ε-amino group of a lysine residue is not protected, its basicity can be sufficient to cause the premature removal of the Fmoc group from the N-terminus of the peptide chain, leading to undesired side products.[9] This underscores the importance of using a stable side-chain protecting group like Boc for lysine.

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[7] It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination. Using sterically hindered resins like 2-chlorotrityl chloride resin can help suppress this side reaction.[7]

  • Racemization: Base-mediated racemization can be a concern, particularly for C-terminal cysteine residues.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Lysine-Containing Peptides

This protocol describes the standard procedure for removing the Nα-Fmoc group from a peptide chain containing a Boc-protected lysine residue during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in high-purity DMF

  • High-purity DMF

  • Dichloromethane (DCM)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x resin volume) to remove any residual reagents from the previous coupling step.

  • Fmoc Deprotection (First Treatment): Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 minutes. Drain the solution.[10]

  • Fmoc Deprotection (Second Treatment): Add a fresh portion of the 20% piperidine/DMF solution to the resin. Continue agitation at room temperature for 5-10 minutes.[4][10]

  • Resin Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x resin volume) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Solvent Exchange (Optional): If the subsequent coupling reaction is performed in a solvent other than DMF, wash the resin with that solvent (e.g., DCM).

  • Monitoring Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a few resin beads to confirm the presence of a free primary amine.[5] A positive test (blue beads) indicates successful deprotection.[5] Note that the Kaiser test gives a different color for proline (reddish-brown).[5]

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation

This modified protocol is recommended for sequences known to be susceptible to aspartimide formation.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF

  • High-purity DMF

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Washing: Follow step 1 of Protocol 1.

  • Fmoc Deprotection: Add the 20% piperidine/0.1 M HOBt solution to the resin. Agitate the mixture at room temperature for 10-15 minutes. Drain the solution.

  • Resin Washing: Follow step 4 of Protocol 1.

  • Monitoring Deprotection: Perform a Kaiser test as described in Protocol 1.

Data Presentation

The choice of deprotection reagent can significantly impact the efficiency and purity of the synthesized peptide. The following table summarizes a comparison of common deprotection reagents.

Deprotection ReagentConcentrationDeprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 5-10 minStandard, effective, and well-characterized.Can promote aspartimide formation; regulated substance.[6][8]
4-Methylpiperidine 20% in DMFSimilar to piperidineSimilar efficiency to piperidine; not a controlled substance.[6]May still promote aspartimide formation.
Piperazine 10% in DMF/ethanol10-20 minReduced aspartimide formation compared to piperidine.[8]Lower solubility, may require co-solvents.
DBU 2% in DMF2 x 2 minVery fast deprotection.Can significantly promote aspartimide formation and other side reactions.[11]

Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the Fmoc deprotection of a lysine-containing peptide.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin (Lys(Boc) in chain) Free_Amine H2N-Peptide-Resin Fmoc_Peptide->Free_Amine Deprotection DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->DBF_Adduct DBF intermediate Piperidine Piperidine Piperidine->Free_Amine Piperidine->DBF_Adduct Scavenging

Caption: Mechanism of Fmoc deprotection using piperidine.

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Wash_DMF1 Wash with DMF Start->Wash_DMF1 Add_Piperidine1 Add 20% Piperidine/DMF (2-3 min) Wash_DMF1->Add_Piperidine1 Drain1 Drain Add_Piperidine1->Drain1 Add_Piperidine2 Add 20% Piperidine/DMF (5-10 min) Drain1->Add_Piperidine2 Drain2 Drain Add_Piperidine2->Drain2 Wash_DMF2 Wash with DMF Drain2->Wash_DMF2 Kaiser_Test Kaiser Test Wash_DMF2->Kaiser_Test Positive Positive Result: Proceed to Coupling Kaiser_Test->Positive Blue Color Negative Negative Result: Repeat Deprotection Kaiser_Test->Negative No Color Change End End: Deprotected Peptide-Resin Positive->End Negative->Add_Piperidine2

Caption: Experimental workflow for Fmoc deprotection.

References

Applications of Lysine-Containing Peptides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique properties of lysine-containing peptides, particularly their cationic nature, have positioned them as versatile tools in modern drug discovery. Their ability to interact with negatively charged cell membranes and nucleic acids has led to their exploration in a wide range of therapeutic applications, including as antimicrobial agents, anticancer therapeutics, and vectors for gene delivery. This document provides detailed application notes, experimental protocols, and visualizations of key mechanisms to guide researchers in harnessing the potential of these promising molecules.

Antimicrobial Peptides

Lysine-rich antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat the growing threat of antibiotic resistance. Their primary mechanism of action often involves the disruption of bacterial cell membranes, leading to rapid cell death. The positive charges conferred by lysine (B10760008) residues are crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of lysine-containing peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideSequenceTarget OrganismMIC (µM)Reference
AamAP1-Lysine FLFKLIPKAIKKLISKFK-NH₂Staphylococcus aureus5[1][2]
Escherichia coli7.5[1]
Pseudomonas aeruginosa5[1]
Klebsiella pneumoniae5[1]
HPA3NT3-A2 AKRLKKLFKKIWNWK-NH₂Pseudomonas aeruginosa (drug-resistant)8[3][4]
Tritrp-Lys VWW-NH₂ with Lysine modificationEscherichia coli16
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • Lysine-containing peptide (e.g., AamAP1-Lysine)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile deionized water or 0.01% acetic acid. Perform serial two-fold dilutions in MHB to obtain a range of concentrations (e.g., 0.5 to 64 µM).

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 50 µL of the appropriate peptide dilution to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizing the Mechanism of Action

The "carpet model" is one of the proposed mechanisms for membrane disruption by cationic antimicrobial peptides.

cluster_membrane Bacterial Cell Membrane (Outer Leaflet) cluster_peptides hLys-Containing Peptides cluster_carpet Carpet Formation cluster_disruption Membrane Disruption Lipid_Head_1 {-} Lipid_Head_2 {-} Lipid_Head_3 {-} Lipid_Head_4 {-} Lipid_Head_5 {-} Peptide_1 + Lysine-Rich Peptide Peptide_1->Lipid_Head_1 Electrostatic Interaction Peptide_2 + Lysine-Rich Peptide Peptide_2->Lipid_Head_3 Electrostatic Interaction Peptide_3 + Lysine-Rich Peptide Peptide_3->Lipid_Head_5 Electrostatic Interaction Carpet_Node Peptides accumulate and cover the membrane surface like a carpet. Disruption_Node At a critical concentration, peptides induce membrane permeabilization, leading to leakage of cellular contents and cell death. Carpet_Node->Disruption_Node Micelle formation and pore creation

Carpet model of antimicrobial peptide action.

Anticancer Peptides

Lysine-rich peptides have also emerged as promising candidates for cancer therapy. Their cationic nature allows for selective interaction with the anionic components of cancer cell membranes, which often differ from those of normal cells. This can lead to membrane disruption and induction of apoptosis. Furthermore, lysine residues can serve as conjugation sites for targeted drug delivery.

Quantitative Data: Anticancer Activity

The anticancer activity of these peptides is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

Peptide/ConjugateCancer Cell LineIC50 (µM)Reference
Poly-L-lysine (PLL) K562 (human erythroleukemic)3.36[5]
A549 (human lung cancer)8.23[5]
U937 (human macrophage)3.53[5]
B16F10 (murine melanoma)6.04[5]
AN-152 (LHRH-Doxorubicin) EFO-21 (ovarian cancer)~0.1 (more effective than Doxorubicin)[6]
HEC-1A (endometrial cancer)~0.1 (more effective than Doxorubicin)[6]
Cyclic Peptide 9 (LSD1 inhibitor) MCF-7 (breast cancer)2.1
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Lysine-containing anticancer peptide

  • Cancer cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Peptide Treatment: After 24 hours, treat the cells with various concentrations of the peptide (e.g., 0.1 to 100 µM) in a final volume of 200 µL. Include a vehicle control (cells treated with the peptide solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the peptide concentration.

Visualizing the Signaling Pathway: PI3K/AKT/FOXO3a-Mediated Apoptosis

Some lysine-rich peptides induce apoptosis in cancer cells by modulating key signaling pathways. The PI3K/AKT/FOXO3a pathway is a critical regulator of cell survival and apoptosis.

hLys_Peptide Lysine-Rich Anticancer Peptide PI3K PI3K hLys_Peptide->PI3K Inhibition AKT AKT PI3K->AKT Activation FOXO3a FOXO3a AKT->FOXO3a Inhibition (Phosphorylation) Bim_Bax Bim, Bax (Pro-apoptotic proteins) FOXO3a->Bim_Bax Upregulation Caspase9 Caspase-9 Bim_Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

PI3K/AKT/FOXO3a apoptosis pathway.

Gene Delivery Vectors

Histidine-lysine (HK) peptides are effective non-viral vectors for gene delivery. The lysine residues, being positively charged, condense negatively charged nucleic acids (DNA or RNA) into nanoparticles. The histidine residues, with a pKa around 6.0, play a crucial role in endosomal escape through the "proton sponge" effect. In the acidic environment of the endosome, the imidazole (B134444) side chains of histidine become protonated, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.[7][8][9]

Experimental Protocol: Synthesis and Characterization of a Histidine-Lysine Peptide

This protocol outlines the solid-phase synthesis and characterization of a branched HK peptide.

Materials:

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH)

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • DMF, DCM, Diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence. For branched peptides, Fmoc-Lys(Fmoc)-OH is used to create branching points.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Characterization:

  • HPLC: Analyze the purity of the synthesized peptide using an analytical C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF.

Visualizing the Mechanism: Histidine-Lysine Peptide-Mediated Gene Delivery

This diagram illustrates the process of HK peptide-mediated gene delivery, highlighting the proton sponge effect.

cluster_complex 1. Polyplex Formation cluster_endocytosis 2. Endocytosis cluster_escape 3. Endosomal Escape (Proton Sponge Effect) cluster_release 4. Cytosolic Release HK_Peptide Histidine-Lysine Peptide (+) Polyplex Polyplex Nanoparticle HK_Peptide->Polyplex Nucleic_Acid Nucleic Acid (-) Nucleic_Acid->Polyplex Endosome Endosome (pH ~7.4 -> 5.0-6.0) Polyplex->Endosome Uptake Cell_Membrane Cell Membrane Protonation Histidine Protonation (pH < 6.0) Endosome->Protonation Ion_Influx Influx of H+ and Cl- ions Protonation->Ion_Influx Osmotic_Swelling Osmotic Swelling Ion_Influx->Osmotic_Swelling Rupture Endosome Rupture Osmotic_Swelling->Rupture Released_NA Released Nucleic Acid Rupture->Released_NA Cytosol Cytosol Released_NA->Cytosol

Mechanism of HK peptide gene delivery.

Targeted Drug Delivery

Lysine residues in peptides can be chemically modified to conjugate drugs, imaging agents, or targeting moieties. A notable example is the use of LHRH (luteinizing hormone-releasing hormone) peptide analogs to target cancer cells that overexpress LHRH receptors. In the drug conjugate AN-152 (AEZS-108), doxorubicin (B1662922) is linked to a [D-Lys⁶]LHRH agonist. This targeted delivery strategy increases the concentration of the cytotoxic drug at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[6][10]

Visualizing the Mechanism: Receptor-Mediated Endocytosis of an LHRH-Drug Conjugate

This diagram illustrates how an LHRH-drug conjugate is internalized by a cancer cell.

LHRH_Drug LHRH-Drug Conjugate (e.g., AN-152) LHRH_Receptor LHRH Receptor LHRH_Drug->LHRH_Receptor Binding Endosome Endosome LHRH_Receptor->Endosome Receptor-Mediated Endocytosis Cell_Membrane Cancer Cell Membrane Drug_Release Drug Release (e.g., Doxorubicin) Endosome->Drug_Release Acidic Environment -> Cleavage Nucleus Nucleus Drug_Release->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis DNA Damage

Targeted delivery via LHRH receptor.

References

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates Using Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine the specificity of peptides with the potency of cytotoxic drugs. This approach allows for the selective delivery of therapeutic agents to target cells, minimizing off-target toxicity and enhancing the therapeutic window. The synthesis of well-defined PDCs with a specific drug-to-peptide ratio is crucial for their efficacy and safety. Fmoc-hLys(Boc)-OH, a derivative of L-lysine, is a key building block in the solid-phase peptide synthesis (SPPS) of PDCs. Its unique orthogonal protection strategy, with the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine and the tert-butyloxycarbonyl (Boc) group protecting the ε-amine of the homocysteine side chain, allows for the site-specific conjugation of drugs.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PDCs. It covers the entire workflow from solid-phase peptide synthesis to drug conjugation and final purification.

Experimental Workflow

The overall workflow for the synthesis of a peptide-drug conjugate using this compound is depicted below. This process involves the initial solid-phase synthesis of the peptide, followed by the selective deprotection of the lysine (B10760008) side chain, conjugation of the drug, and final cleavage and purification of the PDC.

PDC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation On-Resin Drug Conjugation cluster_Finalization Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Coupling Incorporate_Lys Incorporate This compound Coupling->Incorporate_Lys Wash Washing Coupling->Wash Repeat for each amino acid Incorporate_Lys->Wash Wash->Fmoc_Deprotection Boc_Deprotection Selective Boc Deprotection (TFA/DCM) Wash->Boc_Deprotection Drug_Conjugation Drug-Linker Conjugation Boc_Deprotection->Drug_Conjugation Cleavage Cleavage from Resin & Side-Chain Deprotection Drug_Conjugation->Cleavage Purification RP-HPLC Purification Cleavage->Purification PDC Purified Peptide-Drug Conjugate Purification->PDC

PDC Synthesis Workflow

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

This protocol describes the synthesis of a peptide on a solid support using Fmoc chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[2]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the position of drug conjugation, use this compound in the coupling step.

  • Final Wash: After the final amino acid coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Drug Conjugation

This protocol details the selective deprotection of the Boc group from the lysine side chain and the subsequent conjugation of a drug-linker moiety.

Materials:

  • Peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Activated drug-linker (e.g., Doxorubicin-linker-NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Selective Boc Deprotection:

    • Prepare a fresh solution of 10-20% TFA in DCM (v/v) with 2.5% TIS.

    • Treat the resin with the TFA solution for 30 minutes at room temperature with gentle agitation.

    • Drain the solution and wash the resin thoroughly with DCM (5-7 times) to remove TFA.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (v/v) for 10 minutes. Wash the resin with DMF (3-5 times).

  • Drug-Linker Conjugation:

    • Dissolve the activated drug-linker (1.5-3 equivalents relative to the resin loading) in DMF.

    • Add the drug-linker solution to the resin, followed by DIPEA (3-5 equivalents).

    • Allow the conjugation reaction to proceed overnight at room temperature in the dark with gentle agitation.

  • Washing: Wash the resin with DMF (5-7 times) to remove any unreacted drug-linker. Wash with DCM and dry under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification of the Peptide-Drug Conjugate

This protocol describes the final cleavage of the PDC from the resin and the removal of all remaining side-chain protecting groups, followed by purification.

Materials:

  • PDC-resin from Protocol 2

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Cleavage and Deprotection:

    • Treat the PDC-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude PDC.

  • Precipitation: Precipitate the crude PDC by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the PDC. Decant the ether and repeat the ether wash twice to remove scavengers and residual cleavage cocktail. Dry the crude PDC pellet.

  • Purification:

    • Dissolve the crude PDC in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the PDC using RP-HPLC. A typical gradient for purification is a linear gradient of 10-90% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.[1]

  • Analysis and Lyophilization: Analyze the collected fractions by LC-MS to identify those containing the pure PDC. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a model peptide-drug conjugate.

Table 1: Solid-Phase Peptide Synthesis Parameters

ParameterValueReference
Resin Loading0.5 mmol/g[3]
Amino Acid Equivalents3-5 eq.[4]
Coupling Agent Equivalents3-5 eq.[4]
Base (DIPEA) Equivalents6-10 eq.[4]
Coupling Time1-2 hours[2]
Fmoc Deprotection Time5 min + 15 min[2]
Estimated Yield per Coupling Step>99%[5]

Table 2: Drug Conjugation and Purification Data

ParameterValueReference
Drug-Linker Equivalents1.5-3 eq.[6][7]
Conjugation TimeOvernight[8]
Cleavage Time2-3 hours[2]
Crude PDC Purity (by HPLC)50-70%[9]
Final PDC Purity (after RP-HPLC)>95%[10]
Overall Yield15-30%[11]

Targeted Signaling Pathway: PD-1/PD-L1 Interaction

PDCs can be designed to target specific signaling pathways involved in disease. For example, a PDC could be designed to deliver a cytotoxic drug to cancer cells that overexpress Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. The peptide component of the PDC would act as a homing agent, binding to PD-L1 on the tumor cell surface. Upon internalization, the drug is released, leading to cell death. This targeted approach can enhance the anti-tumor activity while minimizing systemic toxicity.

PDL1_Pathway cluster_TCell T-Cell cluster_TumorCell Tumor Cell cluster_PDC PDC Action PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits TCR TCR PI3K PI3K TCR->PI3K Activates SHP2->PI3K Dephosphorylates AKT AKT PI3K->AKT Activates TCell_Activation T-Cell Activation (Inhibited) AKT->TCell_Activation Leads to PDL1 PD-L1 PDL1->PD1 Binding Internalization Internalization PDL1->Internalization Mediates MHC MHC MHC->TCR Antigen Presentation PDC Peptide-Drug Conjugate PDC->PDL1 Targets Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Targeting the PD-1/PD-L1 Pathway

Conclusion

The use of this compound provides a robust and reliable method for the synthesis of site-specific peptide-drug conjugates. The orthogonal protection strategy allows for the precise installation of a drug molecule at a predetermined position within the peptide sequence, leading to homogeneous PDCs with a defined drug-to-peptide ratio. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to successfully synthesize and purify PDCs for therapeutic applications.

References

Application Notes and Protocols for Manual Coupling of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a lysine (B10760008) residue with its ε-amino group protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] This orthogonal protection strategy is fundamental to Fmoc-based SPPS, where the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group on the lysine side chain is stable to base but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1][2][3][4][5] This differential stability allows for the selective deprotection and elongation of the peptide chain without unwanted side reactions at the lysine side chain.[1][2] The proper and efficient coupling of Fmoc-Lys(Boc)-OH is paramount to achieving high purity and yield of the target peptide. These application notes provide a detailed protocol for the manual coupling of this essential amino acid derivative.

Data Presentation

Table 1: Reagents and Solvents for Manual Fmoc-Lys(Boc)-OH Coupling

Reagent/SolventAbbreviationPurposeTypical Concentration/Amount
Fmoc-Lys(Boc)-OH-Amino acid building block3-5 equivalents
Solid-Phase Resin (e.g., Rink Amide, Wang)-Solid support for peptide synthesis1 equivalent
N,N-DimethylformamideDMFPrimary solvent for swelling, washing, and reactionsAs required
Piperidine (B6355638)-Reagent for Nα-Fmoc group removal20% (v/v) in DMF
N,N'-DiisopropylcarbodiimideDICActivating agent for carboxyl group3-5 equivalents
HydroxybenzotriazoleHOBtAdditive to suppress racemization and improve coupling efficiency3-5 equivalents
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUActivating agent for carboxyl group3-5 equivalents
N,N-DiisopropylethylamineDIPEABase for activation and in situ neutralization6-10 equivalents

Table 2: Typical Timeframes for Key Steps in Fmoc-Lys(Boc)-OH Coupling

StepDuration
Resin Swelling30-60 minutes
Fmoc Deprotection (20% Piperidine in DMF)1 x 5 minutes, followed by 1 x 15 minutes
Resin Washing (post-deprotection)5 x 1 minute
Amino Acid Pre-activation5-10 minutes
Coupling Reaction1-2 hours (can be extended for difficult couplings)
Resin Washing (post-coupling)5 x 1 minute

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-Lys(Boc)-OH using DIC/HOBt

This protocol outlines a standard procedure for the manual solid-phase synthesis coupling of Fmoc-Lys(Boc)-OH on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel.

  • Add 5-10 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[6]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.[6]

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF (5 mL) and agitate for 15 minutes.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).[6]

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in DMF (2 mL).[6]

  • Add DIC (0.4 mmol, 4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[6]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (colorless or yellowish beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.[7]

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove any unreacted reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Manual Coupling of Fmoc-Lys(Boc)-OH using HATU/DIPEA

This protocol provides an alternative activation method that is often faster and more efficient, especially for sterically hindered couplings.

1. Resin Preparation and Swelling: (Follow steps 1.1-1.3 from Protocol 1)

2. Fmoc Deprotection: (Follow steps 2.1-2.4 from Protocol 1)

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 equivalents) to the solution and agitate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

4. Monitoring and Washing: (Follow steps 4 and 5 from Protocol 1)

Mandatory Visualization

Manual_Fmoc_Lys_Boc_OH_Coupling_Workflow start Start: Resin in Reaction Vessel swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF, 5 min) swell->deprotection1 deprotection2 3. Fmoc Deprotection (20% Piperidine/DMF, 15 min) deprotection1->deprotection2 wash1 4. Washing (DMF) deprotection2->wash1 coupling 6. Coupling to Resin (1-2 hours) wash1->coupling activation 5. Amino Acid Activation (Fmoc-Lys(Boc)-OH + Activator) activation->coupling kaiser_test 7. Kaiser Test coupling->kaiser_test wash2 8. Washing (DMF) kaiser_test->wash2 Negative repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Ready for Next Cycle wash2->next_cycle end End next_cycle->end repeat_coupling->coupling

Caption: Workflow for the manual coupling of Fmoc-Lys(Boc)-OH.

References

Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated construction of peptide chains. The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group, for permanent side-chain protection.

This document provides a detailed protocol for the incorporation of Fmoc-hLys(Boc)-OH (Nα-Fmoc-Nζ-Boc-L-homo-lysine) into a growing peptide chain using an automated peptide synthesizer. Homo-lysine (hLys) is a lysine (B10760008) analogue with an additional methylene (B1212753) group in its side chain, extending it from four to five carbons. The chemical reactivity of this compound is highly similar to its canonical counterpart, Fmoc-Lys(Boc)-OH, and it is therefore compatible with standard automated SPPS protocols.[1][2] The ζ-amino group of the homo-lysine side chain is protected by the acid-labile Boc group, which remains stable during the basic conditions of Fmoc removal and is cleaved concomitantly with other side-chain protecting groups and the resin linker during the final acid cleavage step.[3][4]

These application notes are intended for researchers, scientists, and drug development professionals familiar with the principles of peptide synthesis.

Materials and Reagents

CategoryItemGrade
Resin Wang Resin or Rink Amide Resin (pre-loaded with the C-terminal amino acid or for C-terminal amide)100-200 mesh, ~0.5 mmol/g
Amino Acids This compound Synthesis Grade
Other standard Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)Synthesis Grade
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis Grade
HOBt (Hydroxybenzotriazole)Synthesis Grade
DIC (N,N'-Diisopropylcarbodiimide)Synthesis Grade
Base DIPEA (N,N-Diisopropylethylamine)Synthesis Grade
Deprotection Piperidine (B6355638)Synthesis Grade
Solvents DMF (N,N-Dimethylformamide)Peptide Synthesis Grade
DCM (Dichloromethane)ACS Grade
Diethyl Ether or MTBE (Methyl tert-butyl ether)Anhydrous
Cleavage Reagents TFA (Trifluoroacetic acid)Reagent Grade
TIS (Triisopropylsilane)Reagent Grade
H₂ODeionized
EDT (1,2-Ethanedithiol) - Optional, for peptides with Cys, Met, TrpReagent Grade

Equipment

  • Automated Peptide Synthesizer

  • Solid-Phase Peptide Synthesis Reaction Vessel

  • Vacuum filtration apparatus

  • Lyophilizer (Freeze-Dryer)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Standard laboratory glassware and analytical balance

Experimental Protocols

Automated Synthesizer Protocol (Single Cycle for this compound)

This protocol describes a single synthesis cycle for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine. The procedure is based on a 0.1 mmol synthesis scale.

Step 1: Resin Swelling

  • Place the appropriate amount of peptide-resin (e.g., 200 mg of a 0.5 mmol/g loading resin) into the synthesizer's reaction vessel.

  • Wash and swell the resin with DMF for 30-60 minutes with intermittent agitation or nitrogen bubbling.

Step 2: Nα-Fmoc Deprotection

  • Drain the swelling solvent from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate the mixture for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution.

Step 3: Washing

  • Wash the resin thoroughly to remove residual piperidine and dibenzofulvene adducts.

  • Perform a series of washes with DMF (5-7 times). A final wash with DCM can be included to prepare for the coupling step.

Step 4: this compound Coupling

  • Amino Acid Activation: In a separate vial, pre-activate the this compound. For a 0.1 mmol scale, dissolve:

    • This compound (4-5 equivalents)

    • HBTU (3.9-4.9 equivalents)

    • HOBt (4-5 equivalents, if using DIC) in a minimal volume of DMF.

  • Add DIPEA (8-10 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitate the mixture for 45-90 minutes at room temperature. The bulky Boc group can sometimes cause steric hindrance, so a slightly longer coupling time may be beneficial.[1]

  • (Optional) Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Step 5: Final Washing

  • Drain the coupling solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash with DCM (2-3 times) and prepare for the next synthesis cycle.

The synthesizer will repeat steps 2 through 5 for each subsequent amino acid in the sequence.

Cleavage and Global Deprotection

This procedure cleaves the completed peptide from the solid support and removes the Nζ-Boc group from homo-lysine residues along with other acid-labile side-chain protecting groups.

  • Final Fmoc Removal: After the final coupling step, perform a terminal Fmoc deprotection as described in section 4.1, Step 2.

  • Resin Washing and Drying: Wash the deprotected peptide-resin extensively with DMF, followed by DCM. Dry the resin thoroughly under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail effective for most sequences is Reagent B or a similar TFA/TIS/Water mixture.[5][6]

    • Cleavage Cocktail (10 mL):

      • 9.5 mL Trifluoroacetic acid (TFA) (95%)

      • 0.25 mL Triisopropylsilane (TIS) (2.5%)

      • 0.25 mL Deionized Water (2.5%)

    • Note: For peptides containing Arg(Pbf), Cys(Trt), or Met, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required to suppress side reactions.[6][7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a sealed vessel (approx. 10 mL per 100-200 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

    • Add the combined TFA solution dropwise into a conical tube containing 40-50 mL of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying and Storage:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • For long-term storage, the peptide should be lyophilized and stored at -20°C or lower.

Quantitative Data Summary

The following table summarizes typical reagent quantities for a single coupling cycle of this compound on a 0.1 mmol scale.

ParameterValue / ConditionNotes
Synthesis Scale 0.1 mmolBased on initial resin loading.
Resin ~200 mg (for 0.5 mmol/g loading)Adjust based on actual resin loading capacity.
Fmoc Deprotection Reagent 20% (v/v) Piperidine in DMFTwo treatments: 1 x 3 min, 1 x 10-15 min.
This compound 0.4 - 0.5 mmol (4-5 eq.)An excess ensures the reaction goes to completion.
Activator (HBTU) 0.39 - 0.49 mmol (3.9-4.9 eq.)Used in conjunction with an activation base.
Base (DIPEA) 0.8 - 1.0 mmol (8-10 eq.)Added to the activation mix and coupling reaction.
Coupling Time 45 - 90 minutesCan be extended for sterically hindered couplings.[1]
Cleavage Cocktail Volume 10 mL per 0.1 mmol scaleA ratio of ~10 mL per 100-200 mg of resin is typical.
Cleavage Time 2 - 3 hoursAt room temperature.

Visualizations

Automated Synthesis Cycle Workflow

The following diagram illustrates the logical workflow of a single automated coupling cycle for incorporating this compound.

SPPS_Cycle Start Start Cycle (Peptide-Resin-NH2) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Load into Reaction Vessel Wash1 Step 2: DMF Wash Deprotection->Wash1 Remove Fmoc Coupling Step 3: Coupling (Activated this compound) Wash1->Coupling Remove Piperidine Wash2 Step 4: DMF Wash Coupling->Wash2 Form Peptide Bond End End Cycle (Peptide-Resin-hLys(Boc)-Fmoc) Wash2->End Remove Excess Reagents

Caption: Workflow for one cycle of this compound addition in SPPS.

End of Document

References

Application of Fmoc-Lys(Boc)-OH in the Synthesis of Lactam-Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides are a class of synthetic mini-proteins that have garnered significant interest in drug discovery due to their ability to mimic α-helical secondary structures, which are crucial for many protein-protein interactions (PPIs). This conformational rigidity enhances their binding affinity, proteolytic resistance, and cell permeability compared to their linear counterparts. While hydrocarbon stapling is a widely used technique, lactam-stapled peptides, formed through an amide bond between the side chains of acidic and basic amino acids, offer a valuable alternative.

This document provides detailed application notes and protocols for the synthesis of lactam-stapled peptides utilizing Fmoc-L-Lys(Boc)-OH as a key building block. The synthesis relies on an orthogonal protection strategy in solid-phase peptide synthesis (SPPS), where the side chains of lysine (B10760008) and an acidic amino acid (e.g., aspartic acid or glutamic acid) are selectively deprotected and cyclized on-resin.

Principle of Lactam Stapling

The synthesis of lactam-stapled peptides involves the incorporation of two amino acids with orthogonally protected side chains into a linear peptide sequence. A common pairing is Fmoc-L-Lys(Boc)-OH, where the ε-amino group is protected by the acid-labile Boc group, and an acidic amino acid like Fmoc-L-Asp(OAll)-OH or Fmoc-L-Glu(OAll)-OH, where the carboxylic acid side chain is protected by the palladium-labile allyl (All) group.

The general workflow involves:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc chemistry.

  • Orthogonal Deprotection: The allyl-based protecting groups on the acidic amino acid and a corresponding protecting group on lysine (if not Boc) are selectively removed on-resin, leaving the other side-chain protecting groups and the N-terminal Fmoc group intact.

  • On-Resin Macrolactamization: The newly exposed side-chain amine and carboxylic acid are coupled to form the lactam bridge.

  • Final Deprotection and Cleavage: The N-terminal Fmoc group and all remaining side-chain protecting groups are removed, and the stapled peptide is cleaved from the resin.

  • Purification and Analysis: The crude stapled peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides)

  • Fmoc-protected amino acids: Standard Fmoc-amino acids with acid-labile side-chain protection (e.g., Trt, Pbf, tBu).

  • Orthogonally protected amino acids:

    • Fmoc-L-Lys(Alloc)-OH

    • Fmoc-L-Asp(OAll)-OH or Fmoc-L-Glu(OAll)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure.

  • Deprotection reagents:

    • 20% Piperidine in DMF (for Fmoc removal)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Phenylsilane (PhSiH₃)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Purification: RP-HPLC system, C18 column

  • Analysis: Mass spectrometer (e.g., ESI-MS)

Protocol 1: Synthesis of a Lactam-Stapled Peptide

This protocol outlines the synthesis of a generic i, i+4 lactam-stapled peptide.

1. Linear Peptide Synthesis (SPPS)

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence. Incorporate Fmoc-L-Asp(OAll)-OH at position 'i' and Fmoc-L-Lys(Alloc)-OH at position 'i+4'.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Use a 4-fold excess of Fmoc-amino acid, HBTU, and a 6-fold excess of DIPEA in DMF. Allow the coupling reaction to proceed for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

2. Selective Side-Chain Deprotection

  • Wash the resin-bound peptide with dry DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (25 equivalents) in dry DCM.

  • Add the solution to the resin and shake for 30 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM, DMF, and a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium, followed by extensive DMF and DCM washes.

3. On-Resin Lactamization

  • Swell the resin in DMF.

  • Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in DMF to the resin.

  • Allow the cyclization reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.

4. Final Deprotection and Cleavage

  • Perform a final Fmoc deprotection with 20% piperidine in DMF if the N-terminus is not acetylated.

  • Wash the resin with DMF and DCM, and dry under vacuum.

  • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

5. Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Confirm the molecular weight of the purified peptide using mass spectrometry.

Quantitative Data

The efficiency of lactam-stapled peptide synthesis can vary depending on the peptide sequence, the length of the staple, and the reaction conditions. The following table summarizes typical quantitative data from the literature.

ParameterTypical ValueReference
Crude Peptide Purity 50-80%[1]
Purified Peptide Purity >95%[1]
Overall Yield 5-20%[1]
On-Resin Cyclization Time 2-12 hours
Selective Deprotection Time 1-2 hours

Applications in Targeting Signaling Pathways

Lactam-stapled peptides have been successfully employed to target key protein-protein interactions in various disease-related signaling pathways.

The p53-MDM2 Pathway

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis. In many cancers, this interaction is dysregulated, leading to the degradation of p53 and uncontrolled cell proliferation. Lactam-stapled peptides that mimic the α-helical domain of p53 can competitively inhibit the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[2][3]

The BCL-2 Family Pathway

The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like BCL-2 and BCL-xL bind to and sequester pro-apoptotic BH3-only proteins, preventing apoptosis. Lactam-stapled peptides designed to mimic the BH3 domain can disrupt these interactions, liberating pro-apoptotic proteins and inducing cell death in cancer cells.[4][5]

Visualizations

Experimental Workflow for Lactam-Stapled Peptide Synthesis

G cluster_SPPS 1. Linear Peptide Synthesis (SPPS) cluster_Deprotection 2. Selective Side-Chain Deprotection cluster_Cyclization 3. On-Resin Lactamization cluster_FinalSteps 4. Cleavage and Purification A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) C Amino Acid Coupling (HBTU/DIPEA) C->B Repeat for each amino acid D Incorporate Fmoc-Asp(OAll)-OH & Fmoc-Lys(Alloc)-OH E Wash with dry DCM D->E F Add Pd(PPh₃)₄ / PhSiH₃ in DCM E->F G Wash to remove Palladium F->G H Couple side chains (HATU/DIPEA) G->H I Final Fmoc Deprotection H->I J Cleavage from Resin (TFA cocktail) I->J K Purification (RP-HPLC) J->K L Analysis (Mass Spectrometry) K->L

Caption: Workflow for lactam-stapled peptide synthesis using Fmoc-Lys(Alloc)-OH.

Signaling Pathway: p53-MDM2 Inhibition

G cluster_inhibition Therapeutic Intervention p53 p53 Degradation p53 Degradation p53->Degradation leads to Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates MDM2 MDM2 MDM2->p53 binds & inhibits StapledPeptide Lactam-Stapled Peptide StapledPeptide->MDM2 inhibits binding to p53

Caption: Inhibition of the p53-MDM2 interaction by a lactam-stapled peptide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-hLys(Boc)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of Fmoc-hLys(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor coupling efficiency with this compound?

Poor coupling efficiency with this compound is a common issue that can arise from several factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) side chain, in addition to the N-terminal Fmoc group, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. This is particularly noticeable in sequences with consecutive bulky residues or when the peptide-resin matrix becomes aggregated.[1]

  • Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for sterically hindered amino acids. Standard carbodiimide (B86325) reagents like DCC or DIC alone may be insufficient to achieve complete coupling.

  • Reaction Conditions: Factors such as solvent choice, reaction time, temperature, and reagent concentration play a crucial role in coupling efficiency. Inadequate solvation of the peptide-resin can significantly impede the reaction.

  • Reagent Quality: The purity of this compound, coupling reagents, and solvents is critical. Impurities can lead to side reactions and incomplete coupling.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, preventing reagents from accessing the reactive sites. This is more common in hydrophobic sequences or those with multiple bulky residues.

Q2: How can I detect incomplete coupling of this compound?

Several methods can be used to monitor the completion of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for the presence of primary amines. A positive result (blue or purple beads) indicates that there are still unreacted free amines on the resin, signifying an incomplete coupling reaction.

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This is another colorimetric test that can detect primary amines.

  • Bromophenol Blue Test: This test is based on a color change of the indicator in the presence of unreacted basic amino groups.

  • HPLC Analysis of a Cleaved Sample: A small amount of the peptide can be cleaved from the resin and analyzed by HPLC. The presence of deletion sequences (peptides missing the hLys(Boc) residue) confirms incomplete coupling.

Q3: What are the recommended coupling reagents for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimides alone. Onium salt-based reagents are often preferred. Common choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and fast reaction rates, especially for difficult couplings.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole): While DIC is a carbodiimide, its combination with an additive like HOBt enhances the reaction rate and suppresses side reactions.

Troubleshooting Guides

Guide 1: Initial Coupling Failure

Symptom: A positive Kaiser test after the initial coupling of this compound.

Workflow for Troubleshooting Initial Coupling Failure:

start Positive Kaiser Test (Initial Coupling) double_coupling Perform a Double Coupling start->double_coupling recheck Re-run Kaiser Test double_coupling->recheck negative Negative Kaiser Test (Proceed to Deprotection) recheck->negative Negative positive_again Positive Kaiser Test (Double Coupling Failed) recheck->positive_again Positive change_reagent Change Coupling Reagent (e.g., to HATU) positive_again->change_reagent recouple Recouple with New Reagent change_reagent->recouple final_check Final Kaiser Test recouple->final_check final_check->negative Negative cap Cap Unreacted Amines final_check->cap Positive

Caption: Troubleshooting workflow for initial coupling failure.

Detailed Steps:

  • Perform a Double Coupling: If the initial coupling is incomplete, the most straightforward solution is to repeat the coupling step with a fresh solution of activated this compound.

  • Change Coupling Reagent: If double coupling is unsuccessful, switch to a more powerful coupling reagent. For instance, if you were using DIC/HOBt, consider switching to HATU or HBTU.

  • Cap Unreacted Amines: If a small number of free amines remain after repeated coupling attempts, it is advisable to cap them by acetylation (e.g., using acetic anhydride) to prevent the formation of deletion sequences in subsequent steps.

Guide 2: Persistent Coupling Problems

Symptom: Repeated coupling failures with this compound, even after trying different coupling reagents.

Workflow for Troubleshooting Persistent Coupling Problems:

start Persistent Coupling Failure check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions aggregation Address Potential Aggregation start->aggregation proceed Re-attempt Coupling check_reagents->proceed solvent Change Solvent (e.g., NMP, or add DMSO) optimize_conditions->solvent time_temp Increase Reaction Time/Temperature optimize_conditions->time_temp solvent->proceed time_temp->proceed chaotropic Add Chaotropic Agents (e.g., LiCl) aggregation->chaotropic microwave Use Microwave Synthesis aggregation->microwave chaotropic->proceed microwave->proceed

Caption: Troubleshooting workflow for persistent coupling problems.

Detailed Steps:

  • Verify Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and have not degraded. Use fresh reagents whenever possible.

  • Optimize Reaction Conditions:

    • Solvent: If using DMF, consider switching to N-methyl-2-pyrrolidone (NMP), which can improve the solvation of the growing peptide chain.[2] In some cases, adding a small amount of a chaotropic agent like DMSO can help disrupt aggregation.[2]

    • Time and Temperature: Increase the coupling reaction time (e.g., to 4 hours or overnight) and/or elevate the temperature (e.g., to 50°C). Microwave-assisted synthesis can also significantly enhance coupling efficiency for difficult sequences.[1]

  • Address Peptide Aggregation: For sequences prone to aggregation, consider incorporating "difficult sequence" protocols. This may involve using chaotropic salts (e.g., LiCl) in the coupling mixture or employing microwave energy.[3]

Quantitative Data

Coupling ReagentSubstrateReported YieldReference(s)
HBTUFmoc-Lys(Boc)-OH in dendrimer synthesis82-94%[4][5]
HATUFmoc-Lys(Boc)-OH to a secondary amine95%[6]
DIC/HOBtFmoc-Lys(Glc,Boc)-OH (a modified derivative)Quantitative with 2x excess[5]

Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling for this compound

This protocol is recommended as a first-line troubleshooting step for incomplete coupling.

  • First Coupling:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate this compound (3-5 equivalents) with your chosen coupling reagent (e.g., HBTU/HATU) and an activator base (e.g., DIPEA) in DMF for 1-5 minutes.

    • Add the activation mixture to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling (if Kaiser test is positive):

    • Repeat the activation and coupling steps with a fresh solution of this compound and coupling reagents.

    • Couple for another 1-2 hours.

    • Wash the resin thoroughly with DMF and then DCM.

    • Perform a final Kaiser test to confirm completion.

Protocol 2: High-Efficiency Coupling Using HATU

This protocol is recommended for particularly difficult couplings of this compound.

  • Resin Preparation:

    • Swell the resin in high-quality, amine-free DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine.

    • Wash the resin extensively with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and an activator base such as DIPEA or collidine (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activation mixture to the drained resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult sequences, the reaction time can be extended or the temperature increased to 40-50°C.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test or another appropriate method.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines on the peptide-resin.

Reagents:

Procedure:

  • Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

References

Technical Support Center: Optimizing Fmoc-hLys(Boc)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for Fmoc-hLys(Boc)-OH coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be challenging?

A1: this compound is a derivative of the amino acid lysine (B10760008) used in peptide synthesis. The bulky tert-butoxycarbonyl (Boc) protecting group on the side chain can sometimes cause steric hindrance, making the coupling reaction slower or less efficient compared to less bulky amino acids.

Q2: What are the signs of an incomplete or slow coupling reaction with this compound?

A2: The primary indicator of an incomplete coupling is a positive Kaiser test (ninhydrin test) after the coupling step, which detects free primary amines on the resin.[1][2] A positive result, indicated by a blue or purple color on the resin beads, signifies that the amino group of the growing peptide chain has not fully reacted with the incoming this compound.[1][2]

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The Kaiser test is a widely used qualitative method.[1][2] A few resin beads are taken after the coupling reaction and tested. A negative result (colorless or yellow beads) indicates a complete reaction. For automated synthesizers, UV monitoring of the Fmoc deprotection step can also infer the success of the previous coupling cycle.

Q4: What factors can influence the reaction time of this compound coupling?

A4: Several factors can affect the coupling reaction time, including the choice of coupling reagents, reaction temperature, solvent, and the specific peptide sequence which can cause aggregation. The purity of this compound is also crucial, as impurities can reduce coupling efficiency.[3]

Troubleshooting Guide

Issue: Incomplete Coupling of this compound (Positive Kaiser Test)

A positive Kaiser test after the standard coupling time is a common issue, particularly with sterically hindered amino acids like this compound. Below are troubleshooting steps to address this.

Diagram: Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test strategy1 Perform Double Coupling start->strategy1 strategy2 Optimize Coupling Reagents start->strategy2 strategy3 Increase Reaction Temperature (with caution) start->strategy3 strategy4 Extend Coupling Time start->strategy4 check1 Re-run Kaiser Test strategy1->check1 strategy2->check1 strategy3->check1 strategy4->check1 success Negative Kaiser Test: Proceed with Synthesis check1->success Negative failure Persistent Positive Test: Consider Capping & Re-synthesis check1->failure Positive

Caption: Troubleshooting logic for incomplete this compound coupling.

Recommended Actions:
  • Double Coupling: This is often the first and most effective strategy. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of this compound and coupling reagents.[4][5]

  • Change or Optimize Coupling Reagents: If using a standard carbodiimide-based method (like DIC/HOBt) which can be slower, switching to a more potent uronium/aminium or phosphonium-based reagent can significantly improve efficiency for hindered couplings.[3][6]

  • Extend Reaction Time: For standard room temperature synthesis, increasing the coupling time from the typical 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[6]

  • Increase Reaction Temperature: Microwave-assisted SPPS can dramatically reduce coupling times for hindered amino acids to as little as 5-10 minutes by heating the reaction.[7][8] For conventional synthesis, cautiously increasing the temperature to 30-40°C can also enhance the reaction rate.[9]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for optimizing the reaction time and efficiency of this compound coupling. The following table summarizes common coupling reagents and their typical performance.

Coupling Reagent CombinationReagent TypeTypical Coupling Time (RT)AdvantagesDisadvantages
DIC / HOBt or Oxyma Carbodiimide1 - 4 hoursCost-effective, low racemization.[3]Slower than other methods.[3]
HBTU / DIPEA Uronium30 - 60 minutesFast and efficient.[10][11]Can cause racemization with sensitive amino acids.[3]
HATU / DIPEA or Collidine Uronium15 - 45 minutesVery fast and highly efficient, even for difficult couplings.[10]Higher cost compared to HBTU.[12]
PyBOP / DIPEA Phosphonium30 - 90 minutesEffective for sterically hindered couplings.[3][6]Can be less efficient than HATU for some sequences.[3]

Experimental Protocols

Protocol 1: Standard this compound Coupling using HBTU

This protocol outlines a standard procedure for coupling this compound at room temperature.

Diagram: Standard HBTU Coupling Workflow

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_post_coupling Post-Coupling deprotection1 Treat resin with 20% piperidine (B6355638) in DMF (5 min) deprotection2 Repeat piperidine treatment (15 min) deprotection1->deprotection2 wash1 Wash resin with DMF (5x) deprotection2->wash1 prepare Prepare coupling solution: This compound (3 eq) HBTU (2.9 eq) DIPEA (6 eq) in DMF wash1->prepare add_solution Add coupling solution to resin prepare->add_solution react React for 1-2 hours at room temperature add_solution->react wash2 Wash resin with DMF (3x) and DCM (3x) react->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test

References

Technical Support Center: Managing Aggregation of Peptides Containing Homo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of synthetic peptides incorporating the non-canonical amino acid, homo-lysine.

Understanding the Challenge: Homo-Lysine and Peptide Aggregation

The incorporation of homo-lysine, an analogue of lysine (B10760008) with an additional methylene (B1212753) group in its side chain, can introduce unique challenges during peptide synthesis and handling, primarily related to peptide aggregation. This aggregation is largely driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets, rendering the peptide insoluble and difficult to purify.[1][2]

The longer, more flexible, and slightly more hydrophobic side chain of homo-lysine compared to lysine can influence peptide backbone conformation and promote self-association, potentially increasing the propensity for aggregation in certain sequences.

Frequently Asked Questions (FAQs)

Q1: My peptide containing homo-lysine is showing poor solubility after cleavage and deprotection. What is the likely cause?

A1: Poor solubility is a strong indicator of peptide aggregation. The increased hydrophobicity and flexibility of the homo-lysine side chain, compared to lysine, can enhance intermolecular interactions, leading to the formation of insoluble β-sheet structures. This is particularly common in sequences with a high content of hydrophobic residues.[1][2]

Q2: How can I predict if my homo-lysine-containing peptide sequence is prone to aggregation?

A2: While direct prediction for homo-lysine peptides is challenging due to limited specific data, general principles for aggregation prediction apply. Several factors increase the likelihood of aggregation:

  • High Hydrophobicity: A high percentage of hydrophobic amino acids in the sequence.

  • β-sheet Propensity: The presence of amino acids that favor β-sheet formation.

  • Peptide Length: Aggregation is more common in longer peptide chains, typically emerging after the fifth or sixth residue.[2] Online prediction tools for peptide aggregation can provide an initial assessment, although they may not account for the specific influence of homo-lysine.

Q3: What are the initial steps to solubilize an aggregated peptide containing homo-lysine?

A3: For initial solubilization attempts, it is crucial to disrupt the hydrogen bonds responsible for aggregation. A recommended starting point is the use of strong, acidic solvents. A mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) is often effective for highly intractable peptides.[1]

Q4: Are there additives I can use to prevent aggregation of my homo-lysine peptide during purification and handling?

A4: Yes, several additives can help prevent aggregation by disrupting intermolecular interactions. These include:

  • Chaotropic Agents: Guanidine hydrochloride or urea (B33335) can be effective.

  • Organic Solvents: Acetonitrile (ACN) or isopropanol (B130326) in the purification buffers can help maintain solubility.

  • Non-ionic Detergents: Low concentrations of detergents like Tween 20 or Triton X-100 can be beneficial.[3]

  • Aggregation Suppressors: L-arginine is known to suppress the aggregation of folding intermediates.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

This is often a sign of on-resin aggregation, where the growing peptide chains self-associate on the solid support, hindering subsequent coupling and deprotection steps.[2]

Troubleshooting Workflow for On-Resin Aggregation

A Low Yield/ Incomplete Reactions B Suspect On-Resin Aggregation A->B C Modify Synthesis Conditions B->C D Incorporate Structure-Disrupting Elements B->D E Use Stronger Coupling Reagents C->E F Elevate Temperature C->F G Use Chaotropic Salts C->G H Incorporate Pseudoproline Dipeptides D->H I Use Dmb/Hmb Protected Amino Acids D->I J Improved Synthesis Outcome E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Recommended Solutions:

StrategyDescriptionKey Considerations for Homo-Lysine Peptides
Elevate Temperature Perform coupling reactions at a higher temperature (e.g., 50-60°C) to disrupt hydrogen bonds.[2]The increased flexibility of the homo-lysine side chain may require slightly higher temperatures for effective disruption.
Use Chaotropic Salts Add chaotropic salts like NaClO4 or KSCN to the coupling mixture to interfere with hydrogen bonding.[2]Effective, but ensure compatibility with your resin and other reagents.
Incorporate Pseudoproline Dipeptides Substitute a Ser or Thr residue preceding the aggregation-prone region with a pseudoproline dipeptide to introduce a "kink" in the peptide backbone.[2]Highly effective for disrupting β-sheet formation.
Use Dmb/Hmb Protected Amino Acids Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids to sterically hinder hydrogen bonding.[1][2]Particularly useful for glycine-rich sequences which are prone to aggregation.
Problem 2: Peptide Precipitation After Cleavage and During Purification

This indicates that the peptide is aggregating in solution. The strategy here is to find a suitable solvent system that keeps the peptide soluble.

Logical Flow for Solubilizing Aggregated Peptides

A Peptide Precipitates Post-Cleavage B Initial Solubilization Attempt A->B C Is Peptide Soluble? B->C D Proceed with Purification C->D Yes E Use Stronger Denaturing Solvents C->E No F TFA/HFIP Mixture E->F G Is Peptide Soluble? F->G G->D Yes H Consider On-Resin Solubilization Tag G->H No

References

Technical Support Center: Incomplete Fmoc Deprotection in hLys-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering challenges with incomplete Nα-Fmoc deprotection during the solid-phase synthesis of peptides containing homolysine (hLys).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Fmoc deprotection in peptides containing hLys?

Incomplete Fmoc deprotection in hLys-containing peptides typically stems from two main issues, which are common in sequences with bulky or long-chain amino acids:

  • Steric Hindrance: The additional methylene (B1212753) group in the homolysine side chain, compared to lysine, increases its steric bulk. This can physically impede the access of the deprotection base, typically piperidine, to the N-terminal Fmoc group, especially when the peptide is in a constrained conformation on the solid support.

  • Peptide Aggregation: Sequences containing hLys, particularly if they are hydrophobic or part of a longer chain, can aggregate on the resin. This aggregation can be driven by interchain hydrogen bonding, leading to the formation of secondary structures like β-sheets.[1] These aggregated structures can limit the permeability of solvents and reagents, effectively shielding the Fmoc group from the deprotection solution.[2]

Q2: How can I reliably detect incomplete Fmoc deprotection?

Several analytical methods can be employed to detect and confirm incomplete Fmoc removal:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been removed.[3] It's important to note that this test is not reliable for N-terminal proline residues.[2]

    • Chloranil Test: This test is useful for detecting secondary amines, such as N-terminal proline, where the Kaiser test is not effective.[2]

  • Quantitative UV-Vis Spectrophotometry:

    • During Fmoc removal with piperidine, a dibenzofulvene (DBF)-piperidine adduct is formed, which has a characteristic UV absorbance around 301 nm.[3][4] By monitoring the UV absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection in real-time. A diminished or prematurely plateauing absorbance peak suggests incomplete deprotection.[4]

  • Chromatography and Mass Spectrometry (HPLC/MS):

    • Analysis of the cleaved crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) can reveal the presence of deletion sequences (the target peptide missing one or more amino acids) or the Fmoc-adduct of the target peptide.[3]

    • Mass spectrometry (MS) is crucial for confirming the identity of these byproducts, providing definitive evidence of incomplete deprotection.[3]

Q3: What are the direct consequences of incomplete Fmoc removal on my final peptide product?

Incomplete Fmoc deprotection can significantly compromise your synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to the growing peptide chain. This results in a final product mixture containing peptides with missing residues (deletion sequences), which are often difficult to separate from the desired peptide.[3]

  • Fmoc-Adducts: The unremoved Fmoc group will remain on the N-terminus of the peptide throughout the synthesis and cleavage process. This leads to the presence of an Fmoc-protected version of your target peptide in the crude product, which complicates purification.[3]

Troubleshooting and Optimization Strategies

If you suspect or have confirmed incomplete Fmoc deprotection of a hLys-containing peptide, consider the following optimization strategies.

Workflow for Troubleshooting Incomplete Fmoc Deprotection

G cluster_0 Detection & Confirmation cluster_1 Optimization Strategies cluster_2 Specific Actions A Incomplete Deprotection Suspected B Perform Kaiser Test on Resin A->B Quick Check C Analyze Cleaved Crude Peptide by HPLC/MS B->C If Negative or Ambiguous D Modify Deprotection Conditions C->D If Deletion/Adducts Confirmed E Use Alternative Reagents C->E If Deletion/Adducts Confirmed F Address Peptide Aggregation C->F If Deletion/Adducts Confirmed G Increase Time/Temperature D->G H Increase Reagent Concentration D->H I Use DBU/Piperidine Mixture E->I J Use 4-Methylpiperidine E->J K Incorporate Chaotropic Agents F->K L Use 'Difficult Sequence' Protocol F->L G Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (- H+) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine + H+ Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine Piperidine

References

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides synthesized using Fmoc-hLys(Boc)-OH.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Incomplete Coupling of this compound

Symptom: A positive Kaiser test (blue beads) after the coupling step, or mass spectrometry data of the crude peptide showing a significant amount of a deletion sequence lacking the lysine (B10760008) residue.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain can sterically hinder the coupling reaction.[1]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing efficient access of reagents to the reactive sites.

  • Suboptimal Activation: The coupling reagent may not be sufficiently reactive to overcome the energy barrier of the reaction.

Recommended Actions:

  • Perform a Double Coupling: Immediately after the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.

  • Choose a More Effective Coupling Reagent: For difficult couplings, especially in sequences prone to aggregation, switching to a more powerful coupling reagent can significantly improve yields. While direct quantitative comparisons are sequence-dependent, uronium/aminium salt-based reagents are generally very effective.

  • Extend the Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield of the desired product.

  • Increase Reagent Excess: Using a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents) can help to drive the reaction to completion.

Issue 2: Incomplete Fmoc Deprotection of the Residue Preceding Lysine

Symptom: Mass spectrometry analysis of the crude peptide reveals a deletion of the lysine residue and all subsequent amino acids.

Possible Cause and Solutions:

  • Peptide Aggregation: The peptide chain may have folded into a secondary structure that masks the N-terminal Fmoc group, preventing its removal by the piperidine (B6355638) solution.

Recommended Actions:

  • Extend Deprotection Time: Increase the piperidine treatment time. For example, instead of a single 20-minute deprotection, perform two treatments of 10-15 minutes each.

  • Modify Deprotection Reagent: For severe aggregation, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF) can be effective.

  • Incorporate Chaotropic Agents: Adding chaotropic salts such as LiCl to the coupling and deprotection steps can help to disrupt secondary structures and improve reagent accessibility.

Issue 3: Side Reaction - Guanidinylation of the Lysine Side Chain

Symptom: Mass spectrometry analysis shows a mass addition of 42 Da to the lysine residue, corresponding to the addition of a tetramethylguanidinium group. This is particularly prevalent when using uronium/aminium-based coupling reagents like HBTU or HATU in excess.[2]

Possible Cause and Solutions:

  • Premature Deprotection of the Boc Group: Although generally stable, slight premature removal of the Boc group can expose the ε-amino group of lysine, which can then react with the coupling reagent.

  • Reaction with Excess Coupling Reagent: The free ε-amino group of a deprotected lysine can be inadvertently guanidinylated by an excess of the uronium/aminium coupling reagent.[2]

Recommended Actions:

  • Use Phosphonium-Based Reagents: Reagents like PyBOP do not have a guanidinium (B1211019) moiety and therefore cannot cause this side reaction.[2]

  • Control Stoichiometry: Avoid a large excess of the uronium/aminium coupling reagent.

  • Pre-activation: Pre-activate the Fmoc-amino acid for a short period before adding it to the resin. This can minimize the time that free coupling reagent is in contact with the peptide-resin.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling reagent for this compound?

The optimal coupling reagent can be sequence-dependent. However, for sterically hindered amino acids like this compound, more potent coupling reagents are often preferred. While HBTU is a robust and widely used reagent, HATU and COMU are generally considered more efficient for difficult couplings, often resulting in higher purity and yield.[3]

Q2: How can I monitor the completeness of the coupling and deprotection steps?

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect free primary amines. A positive result (blue beads) after a coupling step indicates an incomplete reaction. A negative result (yellow/colorless beads) after a deprotection step suggests that the Fmoc group has not been removed.[4][5] Note that this test is not reliable for N-terminal proline residues.

  • UV Monitoring: The Fmoc group has a strong UV absorbance. By monitoring the UV absorbance of the piperidine solution during deprotection, the rate and completeness of Fmoc removal can be assessed in real-time on automated synthesizers. A decrease in the expected peak area can indicate incomplete coupling in the previous step.[6]

Q3: What should I do if my peptide containing hLys(Boc) is aggregating?

Peptide aggregation is a common cause of low yield and purity.[7] To mitigate aggregation, consider the following strategies:

  • Solvent Choice: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add a small percentage of DMSO.

  • Temperature: Increasing the temperature during coupling can help to break up secondary structures.

  • "Difficult Sequence" Strategies: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid to disrupt hydrogen bonding.

Q4: When is a double coupling strategy recommended for this compound?

A double coupling strategy is recommended when:

  • The Kaiser test is positive after the first coupling.

  • The peptide sequence is known to be "difficult" or prone to aggregation.

  • The lysine residue is flanked by other bulky amino acids.

  • Synthesizing long peptides where coupling efficiency is critical at every step.

Data Presentation

The following tables summarize the qualitative and semi-quantitative comparison of different coupling reagents and strategies for improving the incorporation of this compound.

Table 1: Qualitative Comparison of Common Coupling Reagents

Coupling ReagentRelative ReactivityRacemization RiskGuanidinylation RiskCostKey Considerations
HBTU HighLowYes
A reliable workhorse for many sequences.
HATU Very HighVery LowYes
$
Generally more efficient than HBTU, especially for difficult sequences.[3]
COMU Very HighVery LowYes
$
An Oxyma-based reagent, considered safer than benzotriazole-based reagents like HBTU and HATU.[3]
PyBOP HighLowNo
$
A phosphonium-based reagent, useful for avoiding guanidinylation side reactions.[2]
DIC/HOBt ModerateLowNo$A cost-effective option for less demanding couplings.

Table 2: Troubleshooting Strategies and Expected Outcomes

StrategyWhen to UseExpected Outcome
Double Coupling Positive Kaiser test after first coupling; known difficult sequences.Significant improvement in coupling efficiency, leading to higher purity and yield.
Extended Coupling Time Moderately difficult couplings where a single coupling is incomplete.Improved yield, but may not be sufficient for highly aggregated sequences.
Switching to HATU/COMU Consistently low coupling yields with HBTU or other reagents.Higher crude purity and overall yield, especially for hindered residues.[3]
Adding DBU to Deprotection Incomplete Fmoc deprotection due to aggregation.More efficient Fmoc removal, reducing deletion sequences.
Using NMP as Solvent When peptide aggregation is suspected.Improved solvation of the peptide chain, leading to better reagent accessibility and higher yields.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the activation solution and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Procedure
  • Initial Coupling and Wash: Perform the initial coupling as described in Protocol 1 and complete the washing steps.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, steps 2 and 3.

  • Reaction: Add the new activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Wash: Drain the coupling solution and wash the resin as described in Protocol 1, step 5.

  • Monitoring: Perform a final Kaiser test to ensure the reaction has gone to completion.

Protocol 3: Kaiser Test for Monitoring Coupling Completeness
  • Sample Preparation: After the coupling step and thorough washing of the resin, remove a small sample of beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation and Interpretation:

    • Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines and incomplete coupling.

    • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

Mandatory Visualization

Diagram 1: General Workflow for a Single Coupling Cycle in Fmoc-SPPS

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Deprotected_Resin Peptide-Resin (Free N-terminus) Wash1->Deprotected_Resin Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Deprotected_Resin->Coupling Wash2 DMF Wash Coupling->Wash2 Coupled_Resin Elongated Peptide-Resin (Fmoc-Protected) Wash2->Coupled_Resin Next_Cycle Next Cycle or Final Cleavage Coupled_Resin->Next_Cycle

Caption: A typical cycle of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Diagram 2: Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Coupling Start Coupling Step Completed Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative Negative Result (Yellow/Colorless) Kaiser_Test->Negative Pass Positive Positive Result (Blue) Kaiser_Test->Positive Fail Proceed Proceed to Next Deprotection Step Negative->Proceed Troubleshoot Incomplete Coupling Detected Positive->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Troubleshoot->Change_Reagent Extend_Time Extend Coupling Time Troubleshoot->Extend_Time Check_Again Re-run Kaiser Test Double_Couple->Check_Again Change_Reagent->Check_Again Extend_Time->Check_Again Check_Again->Proceed Pass Capping Cap Unreacted Amines (Acetic Anhydride) Check_Again->Capping Fail

Caption: Decision-making workflow for addressing incomplete peptide coupling reactions.

Diagram 3: Proposed Mechanism for Guanidinylation Side Reaction

Guanidinylation_Mechanism cluster_0 Guanidinylation of Lysine Side Chain Lysine Prematurely Deprotected Lysine Residue -CH₂-CH₂-CH₂-CH₂-NH₂ Attack Nucleophilic Attack Lysine:f1->Attack HBTU HBTU Coupling Reagent (Structure of HBTU) HBTU:f1->Attack Intermediate Intermediate (Structure of Adduct) Attack->Intermediate Guanidinylated_Lys Guanidinylated Lysine Residue -CH₂-CH₂-CH₂-CH₂-NH-C(=N(CH₃)₂)N(CH₃)₂⁺ Intermediate->Guanidinylated_Lys

Caption: Simplified mechanism of lysine side-chain guanidinylation by HBTU.

References

Navigating the Labyrinth: A Technical Guide to Purifying Homo-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of peptides incorporating the unnatural amino acid homo-lysine, the purification process can present a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the complexities of purifying these modified peptides, ensuring the highest possible purity for your downstream applications.

The introduction of a single additional methylene (B1212753) group in the side chain of homo-lysine compared to its natural counterpart, lysine, can significantly alter the physicochemical properties of the peptide. This seemingly minor change can lead to co-elution with closely related impurities, unexpected side reactions, and difficulties in achieving baseline separation during reverse-phase high-performance liquid chromatography (RP-HPLC), the workhorse of peptide purification. This guide will address these specific issues with detailed experimental protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my homo-lysine containing peptide showing a broad peak or tailing during RP-HPLC purification?

A1: Broad peaks or tailing in RP-HPLC of peptides containing homo-lysine can be attributed to several factors:

  • Secondary Interactions: The longer, more flexible side chain of homo-lysine may engage in secondary interactions with the stationary phase, leading to peak broadening.

  • Peptide Aggregation: The increased hydrophobicity imparted by the additional methylene group can promote peptide aggregation, especially at high concentrations.

  • Ion Pairing Issues: Inadequate or inappropriate ion-pairing reagents can lead to poor peak shape.

Troubleshooting:

  • Optimize Mobile Phase:

    • Acid Modifier: Vary the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.05% to 0.15%). In some cases, switching to a different acid modifier like formic acid (FA) may improve peak shape.

    • Organic Modifier: Adjust the gradient steepness of the organic solvent (typically acetonitrile). A shallower gradient can improve the resolution of closely eluting species.

  • Reduce Sample Load: Overloading the column can exacerbate aggregation and lead to peak distortion. Try injecting a smaller amount of the crude peptide.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce secondary interactions and improve peak symmetry.

  • Solubility Test: Before injection, ensure your peptide is fully dissolved in the initial mobile phase. Sonication can aid in dissolving aggregation-prone peptides.

Q2: I am having difficulty separating my target homo-lysine peptide from a major impurity that appears to be very close in retention time. What could this impurity be and how can I improve the separation?

A2: A common and challenging impurity in the synthesis of peptides, including those with homo-lysine, is the presence of deletion sequences , particularly the N-1 deletion impurity . This impurity lacks one amino acid from the target sequence and often has a very similar hydrophobicity, making it difficult to resolve. The additional methylene group in homo-lysine can sometimes make the retention time of the target peptide very close to that of a deletion impurity where a more hydrophobic amino acid is missing.

Another potential impurity is a diastereomer if the incorrect stereoisomer of the homo-lysine was incorporated during synthesis. Diastereomers can be notoriously difficult to separate.

Troubleshooting Strategies for Co-eluting Impurities:

  • High-Resolution Chromatography:

    • Utilize a high-resolution, long analytical column (e.g., 250 mm) with a smaller particle size (e.g., 3 µm) to maximize theoretical plates and improve separation.

  • Optimize Selectivity:

    • Change Stationary Phase: If using a C18 column, consider trying a different stationary phase such as C8 or phenyl-hexyl, which can offer different selectivity.

    • Vary Mobile Phase pH: Altering the pH of the mobile phase (if compatible with the peptide and stationary phase) can change the ionization state of the peptide and impurities, potentially leading to better separation.

  • Two-Dimensional HPLC (2D-HPLC): For extremely challenging separations, a 2D-HPLC approach, often combining ion-exchange chromatography in the first dimension with RP-HPLC in the second, can provide the necessary resolving power.

Troubleshooting Guide: Common Purification Issues and Solutions

Problem Potential Cause Recommended Solution
Multiple Peaks of Similar Mass Incomplete removal of side-chain protecting groups (e.g., Boc, Fmoc).Ensure complete deprotection during the final cleavage step by extending the cleavage time or using a more effective scavenger cocktail. Analyze fractions by mass spectrometry to identify the nature of the modification.
Side reactions such as aspartimide formation or diketopiperazine formation.[1][2]Optimize synthesis conditions to minimize these side reactions. For purification, try altering the mobile phase pH to change the charge state of the impurity.
Low Recovery of Purified Peptide Peptide precipitation on the column or in the collection tubes.Reduce the sample load, increase the column temperature, and ensure the collection tubes are pre-rinsed with a solvent that maintains peptide solubility.
Peptide adsorption to vials or tubing.Use low-adsorption vials and tubing. Acidifying the collection solvent can also help.
Presence of a Peak with +14 Da Mass Difference Methylation of the peptide, a potential side reaction from certain reagents used in synthesis.Verify the source of methylation in the synthesis protocol. Purification may require high-resolution chromatography to separate from the target peptide.
Broad, Late-Eluting Peaks Peptide aggregation.Dissolve the crude peptide in a stronger solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase. A shallower gradient and elevated column temperature can also be beneficial.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Homo-Lysine Containing Peptide

This protocol provides a starting point for the purification of a crude synthetic peptide containing homo-lysine. Optimization will be required based on the specific peptide sequence and purity of the crude material.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent (e.g., DMSO or acetonitrile).

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection (typically 1-10 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm for semi-preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. Adjust the gradient based on the retention time of the target peptide.

    • Flow Rate: For a 10 mm ID column, a flow rate of 2-4 mL/min is typical.

    • Detection: UV detection at 214 nm and 280 nm.

    • Column Temperature: 30°C (can be increased to improve peak shape).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of interest.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizing the Purification Workflow

To aid in understanding the logical flow of troubleshooting common purification issues, the following diagram illustrates a typical workflow.

Purification_Troubleshooting cluster_start Initial Purification cluster_troubleshooting Troubleshooting cluster_end Final Product Start Crude Peptide Analysis (Analytical HPLC & MS) Purify Semi-Preparative RP-HPLC Start->Purify Analyze Analyze Fractions (HPLC & MS) Purify->Analyze Purity Purity < 95%? Analyze->Purity CoElution Co-eluting Impurity? Purity->CoElution Yes Pool Pool Pure Fractions Purity->Pool No BroadPeak Broad/Tailing Peak? CoElution->BroadPeak No OptimizeGradient Optimize Gradient (Shallower) CoElution->OptimizeGradient Yes BroadPeak->Purity No OptimizeTemp Increase Temperature BroadPeak->OptimizeTemp Yes OptimizeGradient->Purify ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) ChangeColumn->Purify OptimizeTemp->Purify Lyophilize Lyophilize Pool->Lyophilize FinalQC Final QC (Purity & Identity) Lyophilize->FinalQC

Caption: Troubleshooting workflow for homo-lysine peptide purification.

By systematically addressing the potential issues outlined in this guide and employing the recommended troubleshooting strategies, researchers can overcome the challenges associated with purifying peptides containing homo-lysine and obtain high-purity material for their scientific investigations.

References

managing solubility issues of Fmoc-hLys(Boc)-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing solubility issues of Fmoc-hLys(Boc)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common peptide synthesis solvents?

A1: this compound is generally considered to have good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS). These include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO).[1] While it is slightly soluble in water, its solubility is significantly higher in these organic solvents.[1][2]

Q2: I am observing incomplete dissolution of this compound in DMF. What are the potential causes?

A2: Several factors can contribute to poor dissolution of this compound in DMF:

  • Solvent Quality: The purity of DMF is crucial. Old or improperly stored DMF can absorb moisture or decompose into dimethylamine (B145610) and formic acid. These impurities can affect the solubility of the amino acid derivative.

  • Temperature: Lower laboratory temperatures can decrease the solubility of this compound.

  • Concentration: Attempting to dissolve a very high concentration of the reagent may exceed its solubility limit in the given volume of solvent.

  • Rate of Dissolution: this compound may take some time to dissolve completely and may require mechanical assistance.

Q3: Are there alternative solvents to DMF for dissolving this compound?

A3: Yes, NMP is a common alternative to DMF and is known to be a good solvent for most Fmoc-amino acids. DMSO is another excellent solvent for this compound and can be used as a co-solvent with DMF to enhance solubility.[3][4] For researchers interested in "green" chemistry, alternative solvents are also being explored.

Q4: Can I use heating to improve the solubility of this compound?

A4: Gentle heating can be employed to aid in the dissolution of this compound. However, it is critical to use a controlled temperature (e.g., a water bath at 30-40°C) and to avoid prolonged heating, as this could potentially lead to degradation of the Fmoc-amino acid.

Q5: Will sonication help in dissolving this compound?

A5: Yes, sonication is a recommended technique to facilitate the dissolution of this compound.[3] It provides energy to break up solid aggregates and promotes solvent-solute interactions, often leading to a clear solution more rapidly.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of other reagents.

SolventConcentration (mg/mL)Molarity (mM)Notes
Dimethyl sulfoxide (DMSO)≥100.8~215.1Data from one supplier.[2]
Dimethyl sulfoxide (DMSO)90192.09Sonication is recommended.[3]
Ethanol (EtOH)≥51~108.8Data from one supplier.[2]
Water≥4.69~10.0Slightly soluble.[2]
N,N-Dimethylformamide (DMF)Readily Soluble-Commonly used as the primary solvent in SPPS.
N-methyl-2-pyrrolidone (NMP)Readily Soluble-A common alternative to DMF.
Dichloromethane (DCM)Soluble-Soluble in dichloromethane.[1]
ChloroformSoluble-Soluble in chloroform.[1]
AcetoneSoluble-Soluble in acetone.[1]
Ethyl AcetateSoluble-Soluble in ethyl acetate.[1]

Troubleshooting Guide

This guide addresses common solubility-related issues encountered during the use of this compound in peptide synthesis.

IssuePotential Cause(s)Recommended Solution(s)
This compound powder is not dissolving completely in DMF. 1. Low-quality or wet DMF.2. Low ambient temperature.3. Insufficient mixing.1. Use fresh, high-purity, peptide-synthesis-grade DMF.2. Gently warm the solvent to room temperature or slightly above (up to 40°C).3. Vortex or sonicate the solution for several minutes.[3]
A gel-like substance or fine precipitate forms upon standing. 1. Supersaturation of the solution.2. Temperature fluctuations causing precipitation.1. Add a small amount of additional solvent.2. Gently warm the solution while stirring to redissolve the precipitate.3. Consider using a co-solvent like DMSO (e.g., 10-25% v/v in DMF).
The solution is cloudy or hazy after prolonged stirring. 1. Presence of insoluble impurities in the this compound or solvent.2. Partial degradation of the reagent.1. Filter the solution through a solvent-resistant syringe filter (e.g., PTFE) before use.2. Ensure the this compound is stored correctly (cool, dry, and dark) to prevent degradation.
Precipitation occurs during the coupling reaction on the solid support. 1. Localized high concentration of reagents.2. Change in the polarity of the reaction mixture.1. Ensure adequate mixing and swelling of the resin before and during the coupling step.2. If the issue persists, consider using a solvent mixture with better solvating properties for all components of the reaction.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for empirically determining the solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • High-purity solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Small volume vials (e.g., 2 mL glass vials) with caps

  • Micropipettes

  • Visual inspection under good lighting

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Initial Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into a vial.

    • Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.

  • Dissolution Process:

    • Cap the vial tightly.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not dissolve completely, place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 30 minutes. Alternatively, use a sonicator for 5-10 minutes.

  • Observation:

    • After the mixing/sonication, visually inspect the vial for any undissolved solid. A clear solution indicates complete dissolution at that concentration.

  • Incremental Addition of Solute (if dissolved):

    • If the initial amount dissolved completely, add another accurately weighed portion of this compound (e.g., 2 mg) to the same vial.

    • Repeat the dissolution process (vortexing, shaking/sonication).

    • Continue this incremental addition until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).

  • Incremental Addition of Solvent (if not dissolved):

    • If the initial amount did not dissolve, add a small, precise volume of the solvent (e.g., 10 µL) to the vial.

    • Repeat the dissolution process.

    • Continue this incremental addition of solvent until the solid is completely dissolved.

  • Calculation of Solubility:

    • Calculate the final concentration in mg/mL or Molarity based on the total mass of this compound and the total volume of solvent used to achieve a saturated solution.

Visualizations

experimental_workflow start Start: Weigh this compound add_solvent Add precise volume of solvent start->add_solvent mix Vortex / Sonicate add_solvent->mix observe Visually inspect for undissolved solid mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No add_solute Add more this compound dissolved->add_solute calculate Calculate Solubility dissolved->calculate add_more_solvent Add more solvent not_dissolved->add_more_solvent not_dissolved->calculate add_solute->mix add_more_solvent->mix

Caption: Workflow for determining the solubility of this compound.

troubleshooting_workflow start Issue: this compound not dissolving check_solvent Check solvent quality and age start->check_solvent solvent_ok Solvent is high-purity? check_solvent->solvent_ok replace_solvent Action: Use fresh, high-purity solvent solvent_ok->replace_solvent No apply_energy Apply mechanical energy solvent_ok->apply_energy Yes replace_solvent->apply_energy sonicate Action: Sonicate or vortex apply_energy->sonicate dissolved1 Dissolved? sonicate->dissolved1 gentle_heat Apply gentle heat (30-40°C) dissolved1->gentle_heat No success Success: Clear Solution dissolved1->success Yes dissolved2 Dissolved? gentle_heat->dissolved2 use_cosolvent Action: Add co-solvent (e.g., DMSO) dissolved2->use_cosolvent No dissolved2->success Yes use_cosolvent->success fail Issue Persists: Consult further use_cosolvent->fail

Caption: Troubleshooting decision tree for this compound dissolution.

References

Validation & Comparative

A Comparative Guide to Fmoc-hLys(Boc)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for successful solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of two closely related lysine (B10760008) derivatives: Fmoc-hLys(Boc)-OH (Fmoc-homolysine(Boc)-OH) and the standard Fmoc-Lys(Boc)-OH. While direct comparative performance data is scarce in publicly available literature, this guide will draw upon fundamental principles of peptide chemistry to highlight their key differences and potential implications in SPPS.

Introduction to the Analogs

Both Fmoc-Lys(Boc)-OH and this compound are essential reagents for incorporating a protected lysine or its homolog into a peptide sequence using Fmoc-based chemistry. The core structure consists of an amino acid backbone with the α-amino group protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to controlled, stepwise peptide elongation.[1][2]

The primary distinction between these two molecules lies in the length of the side chain, with homolysine possessing an additional methylene (B1212753) group. This seemingly minor structural variance can influence steric hindrance, reactivity, and the overall conformation of the resulting peptide.

Chemical Structures:

Chemical Structures cluster_lys Fmoc-Lys(Boc)-OH cluster_hlys This compound lys_struct hlys_struct

Figure 1. Chemical structures of Fmoc-Lys(Boc)-OH and this compound.

Physicochemical Properties

The addition of a methylene group in the side chain of this compound leads to a slight increase in its molecular weight and may subtly alter its solubility characteristics in common SPPS solvents.

PropertyFmoc-Lys(Boc)-OHThis compound
Synonym N-α-Fmoc-N-ε-Boc-L-lysineN-α-Fmoc-N-ω-Boc-L-homolysine
CAS Number 71989-26-9194718-17-7
Molecular Formula C₂₆H₃₂N₂O₆C₂₇H₃₄N₂O₆
Molecular Weight 468.54 g/mol 482.57 g/mol

Performance in Peptide Synthesis: A Comparative Analysis

In the absence of direct, head-to-head experimental data, the following comparison is based on established principles of solid-phase peptide synthesis.

Performance ParameterFmoc-Lys(Boc)-OHThis compoundPotential Implications
Coupling Efficiency Generally high and well-characterized.Potentially slightly slower due to the longer, more flexible side chain which could increase steric hindrance at the reaction center.Longer coupling times or the use of more potent coupling reagents may be required for this compound to achieve comparable yields, especially in sterically hindered sequences.
Deprotection Kinetics Fmoc Removal: Standard protocols (e.g., 20% piperidine (B6355638) in DMF) are highly effective. Boc Removal: Complete deprotection is achieved with strong acids like TFA.Fmoc Removal: Expected to be similar to Fmoc-Lys(Boc)-OH as the α-amino group environment is identical. Boc Removal: The accessibility of the Boc group on the longer side chain might slightly alter deprotection kinetics, though significant differences are not anticipated.Standard deprotection protocols are likely to be effective for both derivatives. However, optimization of cleavage cocktails and times may be necessary for peptides containing multiple homolysine residues.
Side Reactions Prone to standard side reactions in SPPS, such as racemization, though typically low with standard protocols.The longer, more flexible side chain of homolysine could potentially lead to a higher propensity for intramolecular side reactions, such as lactam formation, although this is speculative without experimental evidence.Careful monitoring of side product formation via HPLC and mass spectrometry is advisable when incorporating homolysine.
Peptide Structure and Function Well-established impact on peptide structure, often contributing to α-helix formation and providing a site for post-translational modifications.The extended side chain can alter the local conformation of the peptide backbone and may be used in structure-activity relationship (SAR) studies to probe the impact of side chain length on biological activity. It has been used to modulate ion-pairing interactions.The choice between lysine and homolysine can be a strategic tool for fine-tuning the pharmacological properties of a peptide therapeutic.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the performance of amino acid derivatives in SPPS.

Protocol 1: Monitoring Coupling Efficiency via the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin-bound peptide. A negative result (yellow beads) indicates complete coupling.

Reagents:

Procedure:

  • After the coupling reaction, wash the resin beads thoroughly with dimethylformamide (DMF) (3 x 1 min).

  • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Incomplete coupling (free primary amines present).

    • Yellow/Colorless: Complete coupling.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The cleavage of the Fmoc group releases dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm. This can be used to indirectly quantify the coupling efficiency of the previous step.

Procedure:

  • Following the coupling of the Fmoc-protected amino acid and subsequent washing, treat the resin with a known volume of 20% piperidine in DMF.

  • Collect the filtrate from the deprotection step in a volumetric flask of a known volume (e.g., 10 mL).

  • Dilute the collected filtrate to the mark with DMF.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

Protocol 3: Analysis of Crude Peptide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude peptide after cleavage from the resin and to identify any side products.

Instrumentation and Reagents:

  • Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Analyze the resulting chromatogram to determine the purity of the target peptide and identify any impurity peaks.

Experimental Workflow

The following diagram illustrates a typical cycle in solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with N-terminal Fmoc protection Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Xaa-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling Incomplete Coupling Repeat Repeat Cycle or Proceed to Cleavage Monitoring->Repeat Coupling Complete

References

A Comparative Guide to Analytical HPLC Methods for Purity Assessment of Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The purity of Fmoc-hLys(Boc)-OH, a critical raw material in solid-phase peptide synthesis, is paramount to ensure the quality and efficacy of the final peptide product. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing both the chemical and enantiomeric purity of this amino acid derivative. This guide provides a comparison of analytical HPLC methods for the purity assessment of this compound, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The chemical purity of this compound is typically expected to be at least 99.0%, while the enantiomeric purity for the L-form should be 99.8% or higher.[1][2][3][4] Impurities can lead to the formation of truncated or modified peptide sequences, complicating purification and potentially impacting the biological activity of the final peptide.[1][5]

Comparison of Analytical HPLC Methods

Two primary HPLC techniques are employed for the comprehensive purity analysis of this compound: Reverse-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity. The following table summarizes the key parameters of representative methods.

ParameterMethod 1: Reverse-Phase HPLC (Chemical Purity)Method 2: Chiral HPLC (Enantiomeric Purity)
Column C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm)[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water[6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)Acetonitrile[6]
Gradient 5% to 100% B over 20 minutesIsocratic
Flow Rate 1.0 mL/min1.0 mL/min[6]
Detection (UV) 265 nm220 nm[6]
Injection Volume 10 µL5 µL[6]
Temperature AmbientAmbient[6]
Analyte Retention Time Approximately 18.9 min (for a similar dipeptide)[7]Not specified for this compound, but baseline resolution for most Fmoc-amino acids is achieved in under 25 minutes.[6]
Resolution (Rs) > 2.0 for the main peak from its closest impurity> 1.5 between enantiomers for most Fmoc-amino acids.[6]

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods.

Method 1: Reverse-Phase HPLC for Chemical Purity Assessment

This method is designed to separate this compound from its potential process-related impurities and degradation products.

1. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 5
    20 100
    25 100
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percentage method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Method 2: Chiral HPLC for Enantiomeric Purity Assessment

This method is crucial for determining the enantiomeric excess of the desired L-enantiomer over the unwanted D-enantiomer.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • To confirm the elution order and resolution, prepare a racemic mixture of D/L-Fmoc-hLys(Boc)-OH if available.

2. HPLC Conditions: [6]

  • Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water. The exact ratio should be optimized for baseline separation, a typical starting point is 60:40 (v/v) Acetonitrile:0.1% TFA in Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

3. Data Analysis:

  • Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the individual enantiomer or the racemic mixture.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas of the two enantiomers.

Workflow for HPLC Method Selection

The selection of an appropriate HPLC method depends on the specific purity attribute being assessed. The following diagram illustrates a logical workflow for this process.

G A Start: Purity Assessment of This compound B Define Purity Attribute to be Measured A->B C Chemical Purity (Process impurities, degradation products) B->C Assess chemical related substances D Enantiomeric Purity (D-isomer content) B->D Assess stereoisomeric purity E Select Reverse-Phase HPLC Method C->E F Select Chiral HPLC Method D->F G Perform Analysis as per Protocol E->G H Perform Analysis as per Protocol F->H I Data Analysis: Area Percent Purity G->I J Data Analysis: Enantiomeric Excess (%ee) H->J K Report Results I->K J->K

Caption: Workflow for selecting an HPLC method for this compound purity.

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides with Homo-Lysine versus Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the mass spectrometric behavior of peptides containing amino acid analogs is crucial for accurate peptide sequencing, protein identification, and the characterization of post-translational modifications. This guide provides an objective comparison of the mass spectrometry characterization of peptides containing homo-lysine, a lysine (B10760008) analog with an additional methylene (B1212753) group in its side chain, against those with the canonical amino acid lysine. The information presented herein is supported by experimental data drawn from studies on closely related analogs and established mass spectrometry principles.

Introduction

Homo-lysine (Hlys) is a non-proteinogenic amino acid that is increasingly utilized in peptide and protein research. Its extended side chain, compared to lysine, can introduce unique structural and functional properties. Consequently, the ability to distinguish and characterize peptides containing homo-lysine by mass spectrometry is of significant interest. This guide will delve into the key differences in ionization efficiency and fragmentation patterns between lysine and homo-lysine-containing peptides, provide detailed experimental protocols, and present visual workflows to aid in experimental design and data interpretation.

Data Presentation: A Quantitative Comparison

While direct quantitative data for identical peptide pairs differing only by a lysine to homo-lysine substitution is not extensively available in the literature, we can infer the expected behavior based on studies of similar analogs, such as homoarginine. The conversion of lysine to homoarginine, which, like homo-lysine, has a higher gas-phase basicity than lysine, has been shown to influence both ionization and fragmentation.

Table 1: Comparison of Expected Mass Spectrometric Properties of Lysine vs. Homo-Lysine Peptides

FeaturePeptides with LysinePeptides with Homo-LysineRationale/Supporting Evidence
Precursor Ion m/z Shift Reference m/z+14.01565 Da (CH₂)The addition of a methylene group in the side chain of homo-lysine results in a predictable mass shift.
Ionization Efficiency (MALDI) Lower relative intensityHigher relative intensityConversion of lysine to the more basic homoarginine enhances signal intensity in MALDI-MS, a trend expected to hold for homo-lysine.[1]
Collision-Induced Dissociation (CID) Fragmentation - Predominant y-ion series for C-terminal lysine (tryptic peptides).- More complete b-ion series for N-terminal lysine (Lys-N peptides).[2]- Expected to favor b-ion series, especially with N-terminal homo-lysine, due to increased side-chain basicity sequestering the proton.The higher gas-phase basicity of the homo-lysine side chain is expected to promote charge-remote fragmentation and influence the mobility of the proton, similar to what is observed with homoarginine.
Higher-Energy Collisional Dissociation (HCD) Fragmentation Balanced b- and y-ion series.Similar to CID, likely favoring b-ion formation with a more even distribution of fragment ion intensities compared to CID.HCD provides additional activation to fragment ions, leading to a more comprehensive fragmentation pattern.
Electron Transfer Dissociation (ETD) Fragmentation Generates c- and z-type fragment ions, preserving post-translational modifications.Expected to show enhanced c-ion series intensity.Guanidination of lysine to homoarginine in doubly-charged ions has been shown to increase the intensity of the N-terminal c-ion series in ETD.

Experimental Protocols

Protocol 1: Synthesis of Peptides Containing Lysine or Homo-Lysine via Fmoc-SPPS

This protocol outlines the solid-phase synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Arg-Arg-NH₂, where X is Lys or Hlys) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Lys(Boc)-OH or Fmoc-L-Homo-Lys(Boc)-OH

  • Other required Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Acetic anhydride (B1165640) for N-terminal acetylation

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (Dichloromethane) and dry it.

    • Treat the resin with the cleavage cocktail for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Verification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase HPLC and verify its mass by mass spectrometry.

Protocol 2: Comparative Mass Spectrometry Analysis of Lysine and Homo-Lysine Peptides

Instrumentation:

  • A high-resolution mass spectrometer capable of CID, HCD, and ETD fragmentation (e.g., Orbitrap Fusion Lumos).

  • Nano-liquid chromatography system.

Procedure:

  • Sample Preparation: Dissolve the purified lysine and homo-lysine peptides in 0.1% formic acid in water to a concentration of 1 pmol/µL.

  • LC-MS/MS Analysis:

    • Inject 1 µL of each peptide solution onto a C18 reverse-phase nano-LC column.

    • Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • For each precursor ion, acquire MS/MS spectra using CID, HCD, and ETD.

      • CID: Normalized collision energy of 35%.

      • HCD: Stepped normalized collision energy (e.g., 25, 30, 35%).

      • ETD: Calibrated ETD reaction time.

  • Data Analysis:

    • Identify the peptides using a database search algorithm (e.g., Sequest, Mascot).

    • Manually inspect the MS/MS spectra for both peptides.

    • Compare the relative intensities of the b- and y-ion series for CID and HCD spectra.

    • Compare the relative intensities of the c- and z-ion series for ETD spectra.

    • Quantify the differences in fragment ion intensities between the lysine and homo-lysine peptides.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Comparative Peptide Analysis cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_analysis Mass Spectrometry Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling_Lys Coupling_Hlys Couple Fmoc-Hlys(Boc)-OH Deprotection1->Coupling_Hlys Elongation Peptide Elongation Coupling_Lys->Elongation Coupling_Hlys->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Peptide_Lys Lys-Peptide Cleavage->Peptide_Lys Peptide_Hlys Hlys-Peptide Cleavage->Peptide_Hlys LC_MS LC-MS/MS Peptide_Lys->LC_MS Inject Peptide_Hlys->LC_MS Inject CID CID LC_MS->CID HCD HCD LC_MS->HCD ETD ETD LC_MS->ETD Data_Analysis Comparative Data Analysis CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Caption: Workflow for synthesis and comparative MS analysis of Lys/Hlys peptides.

Fragmentation_Comparison Expected CID Fragmentation Differences Lys_Peptide Precursor Ion (Lys-Peptide) y-ions b-ions Lys_Fragments y-ion series often dominates (C-term Lys) | b-ion series more prominent (N-term Lys) Lys_Peptide:head->Lys_Fragments CID Hlys_Peptide Precursor Ion (Hlys-Peptide) y-ions b-ions Hlys_Fragments y-ion intensity may be reduced | b-ion series expected to be more prominent Hlys_Peptide:head->Hlys_Fragments CID

Caption: Anticipated differences in CID fragmentation between Lys and Hlys peptides.

Conclusion

The incorporation of homo-lysine into peptides introduces distinct characteristics that can be effectively probed by mass spectrometry. The primary differences lie in the increased mass, enhanced ionization efficiency, and altered fragmentation patterns compared to lysine-containing peptides. Specifically, peptides with homo-lysine are expected to exhibit a greater propensity for b-ion formation in CID and HCD, and an enhanced c-ion series in ETD. By understanding these differences and employing the appropriate analytical workflows, researchers can confidently identify and characterize peptides containing this non-canonical amino acid, thereby advancing our understanding of their roles in biological systems and their potential as therapeutic agents.

References

A Comparative Guide to the NMR Analysis of Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous structural characterization of raw materials is a cornerstone of quality control and experimental reproducibility. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-homolysine (Fmoc-hLys(Boc)-OH), a commonly used protected amino acid in peptide synthesis. We present a summary of expected ¹H and ¹³C NMR chemical shifts and offer a comparison with a structurally similar alternative. Detailed experimental protocols for acquiring NMR data are also provided to support practical application.

Structural and NMR Spectral Data

The structural integrity of this compound is critical for its successful incorporation into peptide sequences. NMR spectroscopy is a powerful, non-destructive technique for verifying this structure. Below are the expected chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shift Data for this compound and a Structural Alternative.

Assignment This compound (Predicted, DMSO-d₆) δ (ppm) Fmoc-Lys(Z)-OH (DMSO-d₆) δ (ppm)
Fmoc-H94.20-4.30 (m)4.20-4.35 (m)
Fmoc-CH₂4.20-4.30 (m)4.20-4.35 (m)
Fmoc-Ar-H7.25-7.90 (m)7.28-7.90 (m)
α-NH~7.6 (d)~7.7 (d)
ε-NH~6.8 (t)~7.2 (t)
α-CH3.90-4.00 (m)3.95-4.05 (m)
ε-CH₂2.85-2.95 (q)2.90-3.00 (q)
Lysine (B10760008) CH₂ (β, γ, δ)1.20-1.80 (m)1.25-1.85 (m)
Boc-(CH₃)₃1.38 (s)-
Z-CH₂-5.01 (s)
Z-Ar-H-7.30-7.40 (m)

Table 2: ¹³C NMR Chemical Shift Data for this compound and a Structural Alternative.

Assignment This compound (Predicted, DMSO-d₆) δ (ppm) Fmoc-Lys(Z)-OH (DMSO-d₆) δ (ppm)
Carbonyl (COOH)~174~174
Carbonyl (Fmoc)~156~156
Carbonyl (Boc/Z)~155.5~156.2
Fmoc-C (quat)~144, ~141~144, ~141
Fmoc-CH (Ar)~128, ~127.5, ~125, ~120~128, ~127.5, ~125, ~120
Fmoc-CH~66~66
Fmoc-CH₂~47~47
α-C~55~55
ε-C~40~40
Lysine CH₂~32, ~29, ~23~32, ~29, ~23
Boc-C (quat)~78-
Boc-CH₃~28-
Z-CH₂-~65
Z-C (Ar)-~137, ~128, ~127.5

Experimental Protocols

To ensure high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the protected amino acid.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Solubilization: Vortex the sample for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming can be applied.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans are often necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the lysine side chain protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, greatly aiding in the assignment of the ¹³C spectrum.

Visualizing the Structure and its Moieties

To better understand the relationship between the structure of this compound and its NMR spectrum, a graphical representation is useful. The following diagram, generated using the DOT language, illustrates the key functional groups.

Fmoc_hLys_Boc_OH cluster_lysine Lysine Backbone cluster_fmoc Fmoc Group (α-NH protection) cluster_boc Boc Group (ε-NH protection) COOH COOH alpha_C α-CH alpha_C->COOH beta_C β-CH₂ alpha_C->beta_C gamma_C γ-CH₂ beta_C->gamma_C delta_C δ-CH₂ gamma_C->delta_C epsilon_C ε-CH₂ delta_C->epsilon_C Fmoc Fmoc Fmoc->alpha_C α-NH Boc Boc Boc->epsilon_C ε-NH

this compound Structure

This guide provides a foundational framework for the NMR analysis of this compound. By employing the outlined protocols and referencing the provided spectral data, researchers can confidently verify the identity and purity of this essential building block in peptide synthesis, ensuring the integrity of their downstream applications.

A Researcher's Guide to the Certificate of Analysis for Fmoc-hLys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and peptide synthesis, the quality of starting materials is paramount. Fmoc-hLys(Boc)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine) is a critical building block, and its purity directly impacts the success of peptide synthesis, influencing yield, purity, and biological activity of the final product. A Certificate of Analysis (CoA) is a crucial document that provides a detailed quality profile of the compound. This guide offers a comparative overview of the typical CoA requirements for this compound, complete with experimental protocols for key analytical tests.

Comparison of Typical Certificate of Analysis Specifications

The quality of this compound can vary between suppliers. The following table summarizes common analytical tests and their typical specifications as found on a CoA for high-quality, research-grade material.

ParameterTypical SpecificationAlternative SpecificationMethod
Appearance White to off-white powderCrystalline solidVisual Inspection
Purity (HPLC) ≥ 99.0%≥ 98.0%High-Performance Liquid Chromatography
Optical Purity ≥ 99.8% (L-enantiomer)≤ 0.3% D-enantiomerChiral HPLC
Specific Rotation -9.5° to -14.5° (c=1, DMF)-12° ± 2.5° (c=1, DMF)Polarimetry
Identity Conforms to structure-¹H NMR, Mass Spectrometry, IR
Loss on Drying ≤ 0.5%≤ 1.0%Gravimetric
Water Content ≤ 0.5%-Karl Fischer Titration
Solubility Soluble in DMF and DMSO-Visual Inspection

Key Quality Control Experiments: Detailed Protocols

Accurate and reproducible analytical testing is the foundation of a reliable CoA. Below are detailed protocols for the essential experiments used to assess the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the compound by separating it from any potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 265 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in Mobile Phase hplc1 Inject Sample onto C18 Column prep1->hplc1 Injection hplc2 Gradient Elution (Water/Acetonitrile with TFA) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Purity (% Area) data1->data2 Identity_Workflow cluster_nmr ¹H NMR Analysis cluster_ms Mass Spectrometry Analysis start This compound Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_prep Prepare Dilute Solution start->ms_prep nmr_acq Acquire Spectrum nmr_prep->nmr_acq nmr_analysis Confirm Proton Signals nmr_acq->nmr_analysis result Structural Confirmation nmr_analysis->result ms_acq Infuse into MS ms_prep->ms_acq ms_analysis Confirm Molecular Weight ms_acq->ms_analysis ms_analysis->result

A Comparative Analysis of the Biological Activity of Homo-lysine and Lysine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by subtle molecular changes is paramount. The substitution of the canonical amino acid lysine (B10760008) with its homolog, homo-lysine—which features an additional methylene (B1212753) group in its side chain—presents a compelling strategy for modulating the biological properties of peptides. This guide provides an objective comparison of the biological activities of homo-lysine-containing peptides versus their lysine-containing counterparts, supported by experimental data, detailed protocols, and visual representations of key concepts.

Quantitative Comparison of Biological Activity

The incorporation of homo-lysine in place of lysine can lead to varied effects on biological activity, contingent on the specific protein-peptide interaction. The extended side chain of homo-lysine can alter the positioning of the terminal amino group, influencing binding affinity and enzymatic recognition. Below is a summary of quantitative data from a study investigating the impact of this substitution on the binding of acetylated peptides to bromodomains and their deacetylation by a sirtuin deacetylase.

Peptide Sequence ContextModificationTarget ProteinAssay TypeResult (Relative to Lysine)Reference
H4K5acAcetylated Lysine (Kac)BAZ2B-BrdBromodomain BindingBaseline[1]
H4K5(hK)acAcetylated Homo-lysine (hKac)BAZ2B-BrdBromodomain BindingSimilar binding efficiency[1]
H4K5acAcetylated Lysine (Kac)BRD3(2)-BrdBromodomain BindingBaseline[1]
H4K5(hK)acAcetylated Homo-lysine (hKac)BRD3(2)-BrdBromodomain BindingReduced binding[1]
H4K5acAcetylated Lysine (Kac)CBP-BrdBromodomain BindingBaseline[1]
H4K5(hK)acAcetylated Homo-lysine (hKac)CBP-BrdBromodomain BindingReduced binding[1]
Acetylated PeptideAcetylated Lysine (Kac)CobB Sirtuin DeacetylaseDeacetylation AssayStrong substrate preference[1]
Acetylated PeptideAcetylated Homo-lysine (hKac)CobB Sirtuin DeacetylaseDeacetylation AssaySignificantly reduced deacetylation[1]

Impact on Enzymatic Stability

While direct comparative studies on the enzymatic stability of homo-lysine versus lysine-containing peptides are not abundant, insights can be drawn from related modifications. For instance, the conversion of lysine to homoarginine, which also extends the side chain, has been shown to increase resistance to degradation by trypsin-like enzymes. This suggests that the longer side chain of homo-lysine may sterically hinder the approach of certain proteases, potentially leading to an increased half-life of the peptide in a biological milieu. However, this remains a hypothesis that requires direct experimental validation for homo-lysine-containing peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments comparing acetylated lysine and homo-lysine peptides.

Peptide Synthesis

Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[2]

  • Resin and Amino Acids: Rink amide resin was used as the solid support. Fmoc-protected amino acids were used for the synthesis. The non-canonical amino acid, Fmoc-L-homo-lysine(Boc)-OH, was synthesized and incorporated at the desired position.

  • Coupling: For each coupling step, 3 equivalents of the Fmoc-amino acid, 3 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 3 equivalents of OximaPure, and 5 equivalents of DIPEA (N,N-Diisopropylethylamine) were used in DMF (N,N-Dimethylformamide). The coupling reaction was allowed to proceed for 1 hour.[2]

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin-bound peptide with 20% piperidine (B6355638) in DMF twice.[2]

  • Cleavage and Purification: Peptides were cleaved from the resin using a cleavage cocktail of TFA/TIS/water (94:3:3) for 3 hours. The crude peptides were precipitated in diethyl ether, centrifuged, and dried. Purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Bromodomain Binding Assay

The binding of acetylated peptides to bromodomains was assessed using a pulldown assay.

  • Peptide Immobilization: Biotinylated peptides containing either acetylated lysine or acetylated homo-lysine were synthesized. These peptides were immobilized on streptavidin-coated beads.

  • Protein Incubation: The immobilized peptides were incubated with a specific bromodomain-containing protein construct at a concentration equivalent to the known dissociation constant (Kd) for its native acetyl-lysine substrate.

  • Washing and Elution: The beads were washed to remove non-specifically bound proteins. The bound proteins were then eluted.

  • Detection: The amount of bound bromodomain protein was quantified by SDS-PAGE followed by Coomassie staining or Western blotting.

Sirtuin Deacetylation Assay

The substrate preference of the CobB sirtuin deacetylase was determined using a fluorescence-based assay.

  • Reaction Mixture: The acetylated peptide (containing either lysine or homo-lysine) was incubated with the CobB enzyme in the presence of the co-substrate NAD+.

  • Development: After the enzymatic reaction, a developer solution containing a trypsin-like protease was added. This protease specifically cleaves the deacetylated peptide, releasing a fluorescent reporter group.

  • Fluorescence Measurement: The fluorescence intensity was measured over time using a plate reader. The rate of increase in fluorescence is proportional to the rate of deacetylation.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_lysine Lysine Side Chain cluster_homolysine Homo-lysine Side Chain Lys_alpha α-carbon Lys_beta β-CH2 Lys_alpha->Lys_beta Lys_gamma γ-CH2 Lys_beta->Lys_gamma Lys_delta δ-CH2 Lys_gamma->Lys_delta Lys_epsilon ε-CH2 Lys_delta->Lys_epsilon Lys_amino NH3+ Lys_epsilon->Lys_amino hLys_alpha α-carbon hLys_beta β-CH2 hLys_alpha->hLys_beta hLys_gamma γ-CH2 hLys_beta->hLys_gamma hLys_delta δ-CH2 hLys_gamma->hLys_delta hLys_epsilon ε-CH2 hLys_delta->hLys_epsilon hLys_zeta ζ-CH2 hLys_epsilon->hLys_zeta hLys_amino NH3+ hLys_zeta->hLys_amino

Caption: Structural comparison of lysine and homo-lysine side chains.

Peptide Peptide with Lysine or Homo-lysine Receptor Target Receptor / Enzyme Peptide->Receptor Interaction Stability Enzymatic Stability (Half-life) Peptide->Stability Influences Binding Binding Affinity (e.g., Kd, IC50) Receptor->Binding Determines Activity Biological Activity (e.g., signaling, catalysis) Receptor->Activity Mediates

Caption: Factors influencing the biological profile of modified peptides.

Start Start with Target Peptide Sequence Synthesize Synthesize Lysine and Homo-lysine Analogs (Solid-Phase Peptide Synthesis) Start->Synthesize Purify Purify Peptides (RP-HPLC) Synthesize->Purify Characterize Characterize Peptides (Mass Spectrometry) Purify->Characterize Assays Perform Biological Assays Characterize->Assays BindingAssay Binding Assays (e.g., Pulldown, SPR, ITC) Assays->BindingAssay FunctionalAssay Functional Assays (e.g., Cell-based signaling, Enzyme kinetics) Assays->FunctionalAssay StabilityAssay Stability Assays (e.g., Plasma incubation, Protease challenge) Assays->StabilityAssay Analyze Analyze and Compare Data BindingAssay->Analyze FunctionalAssay->Analyze StabilityAssay->Analyze

Caption: General workflow for comparing peptide analog activity.

References

The Subtle Shift: A Comparative Guide to the Conformational Impact of Homo-lysine Substitution in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced properties is perpetual. A key strategy in this endeavor is the incorporation of non-natural amino acids to modulate peptide structure and function. This guide provides a comparative analysis of the conformational impact of substituting the canonical amino acid lysine (B10760008) with its homolog, homo-lysine, a modification that introduces a single extra methylene (B1212753) group into the side chain.

While direct, head-to-head experimental comparisons of peptides with lysine versus homo-lysine are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on lysine and its shorter-chain analogs, alongside fundamental principles of peptide chemistry. This guide synthesizes this information to provide a framework for understanding the potential structural ramifications of this substitution.

The Structural Distinction: Lysine vs. Homo-lysine

The primary difference between lysine and homo-lysine lies in the length of their aliphatic side chains. This seemingly minor extension can have significant implications for a peptide's conformational landscape.

G cluster_0 Lysine Side Chain cluster_1 Homo-lysine Side Chain Lys_backbone ...-NH-CH-CO-... Lys_CH2_1 CH₂ Lys_backbone->Lys_CH2_1 Lys_CH2_2 CH₂ Lys_CH2_1->Lys_CH2_2 Lys_CH2_3 CH₂ Lys_CH2_2->Lys_CH2_3 Lys_CH2_4 CH₂ Lys_CH2_3->Lys_CH2_4 Lys_NH3 NH₃⁺ Lys_CH2_4->Lys_NH3 hLys_backbone ...-NH-CH-CO-... hLys_CH2_1 CH₂ hLys_backbone->hLys_CH2_1 hLys_CH2_2 CH₂ hLys_CH2_1->hLys_CH2_2 hLys_CH2_3 CH₂ hLys_CH2_2->hLys_CH2_3 hLys_CH2_4 CH₂ hLys_CH2_3->hLys_CH2_4 hLys_CH2_5 CH₂ hLys_CH2_4->hLys_CH2_5 hLys_NH3 NH₃⁺ hLys_CH2_5->hLys_NH3

Figure 1. Structural comparison of lysine and homo-lysine side chains.

Impact on Peptide Conformation: A Data-Driven Inference

Direct experimental data comparing the conformational propensities of a peptide and its homo-lysine-substituted analog is scarce. However, a study by Cheng et al. on the effect of lysine side-chain length on intra-helical glutamate-lysine ion pairing interactions provides valuable insights. The study used circular dichroism (CD) spectroscopy to assess the helicity of peptides where the side-chain length of the basic residue was varied.

While this study did not include homo-lysine, it demonstrated that the length of the aliphatic spacer is critical for optimal intra-helical salt bridge formation and, consequently, helical stability. Lysine, with its four-carbon spacer, was found to be optimal for forming stabilizing (i, i+3) and (i, i+4) salt bridges with glutamate (B1630785) in an α-helix. Shorter side chains, as in ornithine (three carbons), resulted in a significant reduction or loss of these stabilizing interactions.

Based on these findings, we can extrapolate the potential effects of the longer homo-lysine side chain.

Table 1: Inferred Conformational Impact of Homo-lysine Substitution

Conformational ParameterLysine-Containing Peptide (Reference)Homo-lysine-Containing Peptide (Inferred)Rationale
α-Helical Propensity Can contribute to helical stability through optimal (i, i+3) and (i, i+4) salt bridges.Potentially reduced helical stability.The increased length and flexibility of the homo-lysine side chain may disrupt the optimal geometry required for stabilizing intra-helical salt bridges. This could introduce conformational strain or an entropic penalty that disfavors the helical conformation.
β-Sheet Propensity Can participate in inter-strand salt bridges.May show a similar or slightly altered propensity.The longer side chain could potentially still participate in inter-strand electrostatic interactions, though the optimal spacing and geometry might differ.
Local Flexibility Side chain possesses a defined range of motion.Increased side-chain flexibility.The additional methylene group introduces more rotatable bonds, leading to a greater number of accessible side-chain conformations and increased local dynamics.
Solvent Accessibility Positively charged amino group is readily solvent-exposed.Potentially increased solvent accessibility of the charged group.The longer side chain may allow the terminal amino group to extend further into the solvent.

Experimental Protocols: A Methodological Framework

To empirically determine the conformational impact of homo-lysine substitution, a combination of biophysical techniques is essential. Below are detailed methodologies for key experiments, adapted from relevant studies in the field.

Peptide Synthesis

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin: Rink amide resin is a common choice for producing C-terminally amidated peptides.

  • Amino Acid Coupling: Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH and Fmoc-hLys(Boc)-OH) are activated with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

  • Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine (B6355638) in DMF (dimethylformamide).

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The peptide concentration is determined by UV absorbance at 280 nm if the sequence contains tryptophan or tyrosine, or by other quantitative methods.

  • Instrument Parameters: CD spectra are recorded on a spectropolarimeter. Typical parameters include a wavelength range of 190-260 nm, a bandwidth of 1 nm, a step size of 1 nm, and an integration time of 1-3 seconds.

  • Data Acquisition: Spectra are typically averaged over several scans to improve the signal-to-noise ratio. A spectrum of the buffer alone is also recorded and subtracted from the peptide spectra.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (path length in mm × concentration in M × number of residues) The resulting spectra can be analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed, residue-specific information about the three-dimensional structure and dynamics of peptides.

Protocol:

  • Sample Preparation: Lyophilized peptides are dissolved in a buffer containing 90% H₂O/10% D₂O or 100% D₂O. A common buffer is 20 mM phosphate buffer at a desired pH.

  • Data Acquisition: A suite of 2D NMR experiments is typically performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹⁵N and/or ¹³C), this experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms, providing a unique fingerprint of the peptide.

  • Data Analysis:

    • Resonance Assignment: The chemical shifts of all protons are assigned to specific residues in the peptide sequence.

    • Structural Restraints: NOE cross-peaks are integrated to derive inter-proton distance restraints.

    • Structure Calculation: The experimental restraints are used in molecular dynamics or simulated annealing protocols to calculate an ensemble of 3D structures consistent with the NMR data.

Experimental Workflow for Comparative Analysis

G cluster_0 Peptide Synthesis & Purification cluster_1 Biophysical Characterization cluster_2 Data Analysis & Comparison Lys_Peptide_Synthesis Synthesis of Lysine-Peptide Purification RP-HPLC Purification Lys_Peptide_Synthesis->Purification hLys_Peptide_Synthesis Synthesis of Homo-lysine-Peptide hLys_Peptide_Synthesis->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization CD_Spectroscopy Circular Dichroism Characterization->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy Characterization->NMR_Spectroscopy Secondary_Structure Secondary Structure Analysis CD_Spectroscopy->Secondary_Structure 3D_Structure 3D Structure Calculation NMR_Spectroscopy->3D_Structure Conformational_Comparison Conformational Comparison Secondary_Structure->Conformational_Comparison 3D_Structure->Conformational_Comparison

Stability Showdown: hLys-Containing Peptides Offer Enhanced Resistance to Degradation Compared to Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug developers reveals that the incorporation of homo-lysine (hLys) in place of lysine (B10760008) (Lys) can significantly enhance peptide stability, a critical attribute for the development of robust peptide-based therapeutics. While direct quantitative comparative studies are limited in publicly available literature, the fundamental biochemical properties of hLys strongly suggest a protective advantage against enzymatic degradation, particularly by trypsin and trypsin-like proteases.

The primary mechanism behind the increased stability of hLys-containing peptides lies in their altered susceptibility to enzymatic cleavage. Trypsin, a common serine protease found in serum, specifically cleaves peptide bonds at the C-terminus of lysine and arginine residues. The introduction of an additional methylene (B1212753) group in the side chain of homo-lysine, extending it by a single carbon, sterically hinders the ability of trypsin to efficiently recognize and cleave at this site. This reduced cleavage efficiency is expected to translate to a longer peptide half-life in biological matrices.

This guide provides a comparative overview of the stability of peptides containing hLys versus Lys residues, offering a theoretical framework, detailed experimental protocols for researchers to conduct their own comparative studies, and a template for data presentation.

Data Presentation: A Template for Comparison

Peptide SequenceModificationHalf-life in Human Serum (hours)Degradation Rate Constant (k) (h⁻¹)Major Cleavage Site(s)
Ac-X-Y-Z-Lys-A-B-C-NH₂Lysine (Control)e.g., 2.5e.g., 0.277e.g., Lys-A
Ac-X-Y-Z-hLys-A-B-C-NH₂homo-Lysinee.g., 10.0e.g., 0.069e.g., Minor cleavage at other sites

Enhanced Enzymatic Stability: The Structural Advantage of hLys

The subtle yet significant difference in the side-chain length between lysine and homo-lysine is the key to the enhanced stability of hLys-containing peptides. This structural variance directly impacts the efficiency of enzymatic cleavage by trypsin and other related proteases.

cluster_lys Lysine-Containing Peptide cluster_hlys homo-Lysine-Containing Peptide Lys_Peptide Peptide Chain with Lysine Trypsin_Lys Trypsin Lys_Peptide->Trypsin_Lys Efficient Recognition and Binding Cleaved_Lys Cleaved Peptide Fragments Trypsin_Lys->Cleaved_Lys Rapid Cleavage hLys_Peptide Peptide Chain with homo-Lysine Trypsin_hLys Trypsin hLys_Peptide->Trypsin_hLys Steric Hindrance Reduced Recognition Intact_hLys Intact or Slowly Cleaved Peptide Trypsin_hLys->Intact_hLys Slow or No Cleavage

Figure 1. Differential tryptic cleavage of Lys vs. hLys peptides.

Experimental Protocols

To empower researchers to validate the stability of their specific peptide candidates, this section provides detailed methodologies for peptide synthesis and serum stability assessment.

Solid-Phase Peptide Synthesis (SPPS) of hLys- and Lys-Containing Peptides

Objective: To synthesize peptides with either a lysine or a homo-lysine residue at a specific position for comparative stability studies.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH and Fmoc-hLys(Boc)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • For the position of interest, use either Fmoc-Lys(Boc)-OH or this compound.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.

Serum Stability Assay

Objective: To determine and compare the half-life of hLys- and Lys-containing peptides in human serum.

Materials:

  • Synthesized and purified hLys- and Lys-containing peptides

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of each peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, add a specific volume of human serum (e.g., 450 µL).

    • Pre-warm the serum to 37°C for 5 minutes.

    • At time zero (t=0), add the peptide stock solution to the serum to achieve a final concentration of, for example, 100 µg/mL. Mix gently.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the withdrawn aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN) to precipitate the serum proteins.

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by RP-HPLC. Use a gradient of water/ACN with 0.1% TFA.

    • Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t₁/₂) of the peptide.

    • (Optional) Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites.

cluster_workflow Peptide Serum Stability Assay Workflow start Start: hLys and Lys Peptides incubation Incubate Peptides in Human Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Separate Supernatant quenching->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis data_analysis Quantify Peak Area & Calculate Half-Life analysis->data_analysis end End: Comparative Stability Data data_analysis->end

Figure 2. Experimental workflow for comparing peptide stability.

Conclusion

The strategic substitution of lysine with homo-lysine represents a promising approach to enhance the in vivo stability of therapeutic peptides. The extended side chain of hLys provides a simple yet effective modification to sterically shield the peptide bond from enzymatic attack by trypsin and related proteases. While further direct comparative studies are needed to quantify the precise stability gains across a range of peptide sequences, the foundational biochemical principles and the provided experimental framework offer a solid starting point for researchers and drug developers. By employing the detailed protocols outlined in this guide, scientists can systematically evaluate the stability of their hLys-modified peptides and generate the critical data necessary to advance the development of more robust and effective peptide-based therapeutics.

A Comparative Guide to Orthogonal Protection Strategies for Lysine in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence with high fidelity and yield. For trifunctional amino acids such as lysine (B10760008), with its reactive ε-amino group, an orthogonal protection strategy is essential. This allows for the selective deprotection of the side chain, enabling the synthesis of complex peptides, including branched, cyclic, and labeled structures. The most widely adopted approach in modern SPPS is the Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butoxycarbonyl (Boc).[1]

Fmoc-hLys(Boc)-OH has established itself as the workhorse for incorporating lysine residues in Fmoc-SPPS due to the robustness of the Boc group under the basic conditions required for Fmoc removal.[2] However, a variety of other protecting groups for the lysine side chain have been developed, each offering unique advantages and deprotection schemes that provide an additional layer of orthogonality. This guide presents a comparative overview of this compound and its common alternatives, providing researchers with the necessary information to select the optimal strategy for their specific synthetic needs.

While direct head-to-head quantitative comparisons of these protecting groups under identical synthetic conditions are not extensively available in the literature, this guide synthesizes performance insights based on their established chemical properties, deprotection kinetics, and potential side reactions.

Performance Comparison of Lysine Side-Chain Protecting Groups

The choice of a protecting group for the lysine side chain is dictated by the overall synthetic strategy, particularly if on-resin modification of the lysine residue is required. The following table provides a comparative summary of the most commonly used protecting groups for lysine in Fmoc-SPPS.

Protecting GroupCleavage ConditionsStabilityKey AdvantagesPotential Limitations & Side Reactions
Boc (tert-Butoxycarbonyl)Strong acid (e.g., TFA)[2]Stable to bases (e.g., piperidine) and mild acids.High stability during SPPS, cost-effective, and compatible with standard final cleavage conditions.Requires strong acid for removal, which may not be suitable for acid-sensitive peptides. Not suitable for on-resin side-chain modification.
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)Stable to acids and bases.Orthogonal to both acid- and base-labile groups, allowing for selective on-resin deprotection under mild, neutral conditions.The palladium catalyst can be poisoned by sulfur-containing residues like cysteine.[3] The catalyst is also a heavy metal, which may require thorough removal.
Mtt (4-Methyltrityl)Very mild acid (e.g., 1-2% TFA in DCM) or a mixture of DCM/HFIP/TFE/TES.Stable to bases; labile to mild acids.Can be removed under very mild acidic conditions, preserving other acid-labile groups like Boc. Useful for on-resin side-chain modifications.Less stable to repeated acid treatments compared to Boc. The bulky nature of the Mtt group can sometimes hinder coupling efficiency.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine (B178648) in DMF.Stable to acids and bases.Orthogonal to both acid- and base-labile protecting groups. Deprotection can be monitored spectrophotometrically.Hydrazine can also cleave the Fmoc group to some extent. Dde migration to other free amines has been reported.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-10% Hydrazine in DMF.[4]Stable to acids and bases; more stable to piperidine (B6355638) than Dde.More robust than Dde, with a lower risk of premature removal during Fmoc deprotection cycles.[4] Orthogonal to acid- and base-labile groups.Removal can be sluggish, especially if the group is close to the C-terminus or within an aggregated sequence.[4]

Experimental Protocols

The following are generalized protocols for the key steps in Fmoc-SPPS involving orthogonally protected lysine residues. Researchers should optimize these protocols based on the specific peptide sequence, resin, and available instrumentation.

Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20-50% piperidine in DMF for 5-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes. Wash the resin with DMF.

  • Repeat the cycle for each amino acid in the sequence.

Selective On-Resin Deprotection Protocols

Alloc Deprotection:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (B129415) (24 equivalents) in DCM.

  • Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by further DMF and DCM washes.

Mtt Deprotection:

  • Wash the peptide-resin with DCM.

  • Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (B1312306) (TIS) in DCM.

  • Treat the resin with this solution for 2-5 minutes, repeating the treatment until the deprotection is complete (can be monitored by the release of the colored trityl cation).

  • Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then further DMF and DCM washes.

Dde/ivDde Deprotection:

  • Wash the peptide-resin with DMF.

  • Treat the resin with a solution of 2-10% hydrazine in DMF for 3-15 minutes. Repeat the treatment if necessary.

  • Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Boc Deprotection
  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain, along with other acid-labile side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizing Orthogonal Strategies

The following diagrams, generated using the DOT language, illustrate the principles of orthogonal protection in peptide synthesis.

Orthogonal_Strategy cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_cleavage Final Cleavage & Deprotection Resin Resin AA1 Fmoc-AA-OH Peptide1 Fmoc-AA-Resin AA1->Peptide1 Coupling Deprotection1 20% Piperidine in DMF Peptide1->Deprotection1 Amine1 H₂N-AA-Resin Deprotection1->Amine1 Fmoc Removal Lys This compound Peptide2 Fmoc-hLys(Boc)-AA-Resin Lys->Peptide2 Coupling Deprotection2 20% Piperidine in DMF Peptide2->Deprotection2 Amine2 H₂N-hLys(Boc)-AA-Resin Deprotection2->Amine2 Fmoc Removal AA3 Fmoc-AA-OH Peptide3 Fmoc-AA-hLys(Boc)-AA-Resin AA3->Peptide3 Coupling Cleavage TFA Cocktail (e.g., 95% TFA) Peptide3->Cleavage FinalPeptide H₂N-AA-hLys-AA-OH Cleavage->FinalPeptide Resin Cleavage & Boc Removal Comparative_Workflow cluster_alloc Strategy 1: On-Resin Modification using Fmoc-Lys(Alloc)-OH cluster_mtt Strategy 2: On-Resin Modification using Fmoc-Lys(Mtt)-OH Start_A Peptide-Lys(Alloc)-Resin Deprotect_A Pd(PPh₃)₄ Scavenger Start_A->Deprotect_A Amine_A Peptide-Lys(NH₂)-Resin Deprotect_A->Amine_A Modify_A Modification (e.g., Biotinylation) Amine_A->Modify_A Modified_A Peptide-Lys(Modified)-Resin Modify_A->Modified_A Cleave_A TFA Cocktail Modified_A->Cleave_A Final_A Modified Peptide Cleave_A->Final_A Start_B Peptide-Lys(Mtt)-Resin Deprotect_B 1-2% TFA in DCM Start_B->Deprotect_B Amine_B Peptide-Lys(NH₂)-Resin Deprotect_B->Amine_B Modify_B Modification (e.g., Biotinylation) Amine_B->Modify_B Modified_B Peptide-Lys(Modified)-Resin Modify_B->Modified_B Cleave_B TFA Cocktail Modified_B->Cleave_B Final_B Modified Peptide Cleave_B->Final_B

References

Safety Operating Guide

Navigating the Disposal of Fmoc-hLys(Boc)-OH: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of Fmoc-hLys(Boc)-OH, a commonly used protected amino acid in peptide synthesis. Adherence to these protocols will help safeguard personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle all laboratory chemicals with caution.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

  • In case of dust formation, use a dust mask or work in a well-ventilated area, preferably with local exhaust ventilation.[1][2]

First Aid Measures:

  • Inhalation: If dust is inhaled, move the individual to fresh air.[2][3]

  • Skin Contact: Should skin contact occur, wash the affected area with soap and plenty of water.[2][3]

  • Eye Contact: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[2][3]

In all cases of exposure, seek medical attention if irritation or discomfort persists.[1]

Quantitative Data Summary

PropertyValueReference
Chemical Name N-α-Fmoc-N-ε-tert-butyloxycarbonyl-L-lysine[1]
CAS Number 71989-26-9[1][3]
Molecular Formula C₂₆H₃₂N₂O₆[1][3]
Molecular Weight 468.5 g/mol [1]
GHS Hazard Classification Not a hazardous substance or mixture[1]
Storage Temperature 2 - 8 °C, desiccated and protected from light[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste identification and disposal methods.[2]

Step 1: Waste Identification and Segregation

  • Non-Hazardous Solid Waste: Based on its GHS classification, this compound can be treated as non-hazardous solid chemical waste.

  • Avoid Mixing: Do not mix this compound waste with hazardous chemicals, such as flammable solvents, corrosive materials, or reactive substances. Keep it segregated from other waste streams to prevent cross-contamination.

Step 2: Containerization

  • Primary Container: Collect waste this compound in a clean, dry, and compatible container. The original product container is often a suitable choice.[4]

  • Labeling: Clearly label the waste container as "Waste this compound" and include the chemical name. Ensure the label is legible and securely attached.

  • Closure: Keep the container tightly closed when not in use to prevent spillage or dust formation.[3]

Step 3: On-Site Accumulation and Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area for non-hazardous solid waste.[5]

  • Storage Conditions: Maintain the same storage conditions as the pure chemical: a cool, dry, and well-ventilated place.

Step 4: Final Disposal

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on disposing of non-hazardous solid chemical waste. Institutional protocols may vary.

  • Waste Pickup: Arrange for the collection of the waste container by your institution's hazardous waste management service or a licensed chemical waste disposal contractor.

  • Sink Disposal Prohibited: Do not dispose of solid this compound down the sink.[6] While some non-hazardous aqueous solutions may be drain-disposable with pH adjustment, this does not apply to the solid form.[5]

Disposal of Contaminated Materials:

  • Any materials, such as weighing paper, gloves, or wipes, that are lightly contaminated with this compound should be placed in a sealed bag and disposed of as solid laboratory waste, following your institution's guidelines. For significant contamination, these materials should be collected with the chemical waste.

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous non_hazardous Non-Hazardous Solid Waste is_hazardous->non_hazardous No hazardous Follow Hazardous Waste Protocol is_hazardous->hazardous Yes collect Collect in a labeled, sealed container non_hazardous->collect segregate Segregate from other waste types collect->segregate store Store in designated non-hazardous waste area segregate->store consult_ehs Consult Institutional EHS Guidelines store->consult_ehs dispose Dispose via approved waste contractor consult_ehs->dispose end End: Proper Disposal Complete dispose->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.